Isocalophyllic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H24O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27) |
InChI Key |
SSJOJPHKKKSPGS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isocalophyllic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocalophyllic acid, a complex coumarin (B35378) found predominantly in the genus Calophyllum, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities. Quantitative data from existing literature is summarized, and key experimental workflows are presented, including a representative isolation protocol. Furthermore, a diagram of the signaling pathway modulated by a mixture containing this compound is provided to elucidate its mechanism of action at the cellular level. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily isolated from the plant species Calophyllum inophyllum, a large evergreen tree distributed in tropical regions. Various parts of the plant have been investigated, with the leaves and nuts being the most commonly cited sources of this compound.[1][2][3]
Table 1: Natural Sources of this compound
| Plant Species | Part of Plant | Reference(s) |
| Calophyllum inophyllum | Leaves | [1][3][4][5] |
| Calophyllum inophyllum | Nuts (Seeds) | [6] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. This compound is often co-isolated with its diastereomer, calophyllic acid, requiring specialized chromatographic techniques for separation.[1][4]
Extraction
Various extraction methods have been employed to obtain crude extracts rich in coumarins from Calophyllum inophyllum. The choice of solvent and method significantly impacts the yield and composition of the extract.
Table 2: Extraction Methods and Yields for Bioactive Compounds from Calophyllum inophyllum Leaves
| Extraction Method | Solvent System | Yield of Crude Extract (%) | Target Compound Class | Reference |
| Maceration | Methanol (B129727) | 74.44 | General | [7] |
| Maceration | Petroleum Ether | 23.20 | General | [7] |
| Maceration | Chloroform (B151607) | 13.60 | General | [7] |
| Percolation | 80% Methanol in water | 2.41 | Phenolic and Flavonoid Compounds | [8][9][10] |
| Percolation | 100% Methanol | 2.58 | Phenolic and Flavonoid Compounds | [10] |
| Percolation | 100% Ethanol (B145695) | 2.44 | Phenolic and Flavonoid Compounds | [10] |
| Percolation | 100% Acetone | 2.27 | Phenolic and Flavonoid Compounds | [10] |
Experimental Protocol: Representative Isolation and Purification Workflow
The following protocol is a representative workflow for the isolation of a mixture of calophyllic and isocalophyllic acids, based on general procedures for coumarin isolation from Calophyllum species and methods for separating diastereomers.
Step 1: Extraction
-
Air-dry the leaves of Calophyllum inophyllum at room temperature and grind them into a coarse powder.
-
Macerate the powdered leaves (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 7 days, with occasional agitation.[11]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
Step 2: Solvent Partitioning
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to fractionate the extract. This compound is expected to be present in the less polar fractions.
Step 3: Column Chromatography
-
Subject the n-hexane or chloroform fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 366 nm).
-
Combine fractions showing similar TLC profiles. This step should yield a mixture of calophyllic and isocalophyllic acids.
Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Diastereomer Separation
-
Further purify the fraction containing the mixture of calophyllic and isocalophyllic acids using preparative HPLC.
-
Employ a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H) for the separation of the diastereomers.[12]
-
Use a mobile phase consisting of a mixture of n-hexane and a polar modifier like ethanol or isopropanol. The optimal ratio needs to be determined empirically.
-
Monitor the elution profile with a UV detector at a wavelength determined from the UV spectrum of the compounds (typically around 280-330 nm for coumarins).
-
Collect the separated peaks corresponding to this compound and calophyllic acid.
-
Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS, IR, UV).
Biological Activity and Signaling Pathway
A diastereomeric mixture of calophyllic acid and this compound has been shown to stimulate glucose uptake in skeletal muscle cells. This effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)-Akt and the Extracellular signal-regulated kinase (ERK1/2) signaling pathways.
The proposed mechanism involves the following steps:
-
The mixture of calophyllic and isocalophyllic acids interacts with upstream cellular components.
-
This interaction leads to the activation of PI3K and ERK1/2.
-
Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B).
-
Activated Akt and ERK1/2 promote the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.
-
The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the muscle cell.
This signaling cascade suggests that this compound and its related compounds may have potential as therapeutic agents for managing conditions associated with insulin (B600854) resistance, such as type 2 diabetes.
Conclusion
This compound, sourced from Calophyllum inophyllum, represents a promising natural product with significant biological activity. While established methods exist for the extraction of coumarin-rich fractions from this plant, the specific isolation of pure this compound requires advanced chromatographic techniques due to the presence of its diastereomer, calophyllic acid. The elucidation of its role in activating the PI3K/Akt and ERK1/2 signaling pathways to enhance glucose uptake provides a strong rationale for further investigation into its therapeutic potential. This guide offers a foundational resource for researchers to build upon in their efforts to harness the properties of this compound for drug development and other scientific applications. Further research is warranted to develop optimized and scalable purification protocols and to fully characterize the pharmacological profile of pure this compound.
References
- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Antidyslipidemic and antioxidant activity of the constituents isolated from the leaves of Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calophyllolide Content in Calophyllum inophyllum at Different Stages of Maturity and Its Osteogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. scholar.its.ac.id [scholar.its.ac.id]
- 10. arabjchem.org [arabjchem.org]
- 11. iomcworld.com [iomcworld.com]
- 12. Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isocalophyllic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocalophyllic acid, a naturally occurring pyranochromanone acid found in plants of the Calophyllum genus, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Particular focus is placed on its role in modulating glucose metabolism through the PI3K/ERK signaling pathway. Detailed experimental protocols for its study, alongside visualizations of key pathways and workflows, are presented to facilitate further research and development.
Chemical Structure and Identification
This compound is a complex heterocyclic compound with a distinctive pyranochromanone core. Its precise chemical identity is established through various spectroscopic and analytical techniques.
| Identifier | Value |
| IUPAC Name | (2Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-6-yl]-3-phenylprop-2-enoic acid[1] |
| Molecular Formula | C₂₅H₂₄O₆[1] |
| SMILES | C[C@H]1--INVALID-LINK--C[1] |
| InChI | InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27)/b17-12-/t13-,14+/m0/s1[1] |
| InChIKey | SSJOJPHKKKSPGS-ALRNZDJHSA-N[1] |
| CAS Number | 157810-76-9 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Weight | 420.45 g/mol | [1] |
| Appearance | White to off-white powder | Assumed based on related compounds |
| Melting Point | 182-183 °C | |
| Boiling Point | 633.7 ± 55.0 °C (Predicted) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| pKa | Predicted values for carboxylic acids in this structural class are typically in the range of 4.0-5.0. Experimental determination is required for a precise value. |
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with its effect on glucose metabolism being the most well-characterized. It is often studied as a diastereomeric mixture with Calophyllic acid.
Regulation of Glucose Metabolism
A mixture of Calophyllic acid and this compound has been shown to stimulate glucose uptake in L6 myotubes. This effect is mediated by the activation of the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) signaling pathways. The activation of these pathways leads to the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell.
Anti-inflammatory and Antimicrobial Activities
Several studies have reported that compounds from Calophyllum inophyllum, including related coumarins, possess anti-inflammatory and antimicrobial properties. While the specific mechanisms for this compound are not yet fully elucidated, it is hypothesized that its anti-inflammatory effects may involve the modulation of inflammatory mediators such as cytokines and enzymes like cyclooxygenase (COX). Its antimicrobial activity is likely attributed to its ability to disrupt microbial cell membranes or interfere with essential cellular processes. Further research is required to delineate the precise signaling pathways and molecular targets involved in these activities.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Calophyllum inophyllum
Methodology:
-
Plant Material Preparation: Air-dried leaves of Calophyllum inophyllum are ground into a fine powder.
-
Extraction: The powdered plant material is subjected to maceration with a suitable solvent, such as hexane or methanol, at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes.
-
Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.
-
Elution: A gradient elution system, typically starting with non-polar solvents like hexane and gradually increasing the polarity with solvents like ethyl acetate, is used to separate the components of the extract.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions enriched with this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Glucose Uptake Assay in L6 Myotubes
This protocol describes a method to assess the effect of this compound on glucose uptake in a skeletal muscle cell line.
Methodology:
-
Cell Culture and Differentiation: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Upon reaching confluence, the medium is switched to DMEM with 2% FBS to induce differentiation into myotubes.
-
Serum Starvation: Differentiated myotubes are serum-starved for 4-6 hours in serum-free DMEM prior to the assay.
-
Treatment: Cells are washed with a Krebs-Ringer-HEPES (KRH) buffer and then incubated with various concentrations of this compound (or a vehicle control) in KRH buffer for a specified time (e.g., 30 minutes). Insulin can be used as a positive control.
-
Glucose Uptake Measurement: Radiolabeled 2-deoxy-[³H]-glucose is added to the cells for a short incubation period (e.g., 10 minutes).
-
Lysis and Scintillation Counting: The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS). The cells are then lysed, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: Glucose uptake is expressed as a fold change relative to the vehicle-treated control.
Western Blot Analysis of PI3K/ERK Pathway Activation
This protocol outlines the steps to determine the phosphorylation status of key proteins in the PI3K/ERK pathway following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Differentiated L6 myotubes are treated with this compound as described for the glucose uptake assay. After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated forms of Akt (a downstream target of PI3K) and ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The membranes are stripped and re-probed with antibodies for total Akt and total ERK to ensure equal protein loading. The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated.
Conclusion and Future Directions
This compound is a promising natural product with significant biological activities, particularly in the regulation of glucose metabolism. The information and protocols provided in this guide serve as a valuable resource for researchers investigating its therapeutic potential. Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting in vivo studies to validate its efficacy and safety.
-
Exploring its potential in the treatment of metabolic disorders, inflammatory conditions, and infectious diseases.
-
Developing efficient and scalable synthetic routes to ensure a consistent supply for research and potential clinical applications.
By continuing to explore the multifaceted properties of this compound, the scientific community can unlock its full potential for the development of novel therapeutics.
References
Spectroscopic and Mechanistic Insights into Isocalophyllic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data of Isocalophyllic acid, a natural product isolated from Calophyllum inophyllum. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, outlines the experimental protocols for its characterization, and visualizes its role in relevant biological signaling pathways.
Spectroscopic Data of this compound
This compound (C₂₅H₂₄O₆, MW: 420.45 g/mol ) is a complex coumarin (B35378) derivative that has garnered interest for its biological activities. Precise structural elucidation is paramount for understanding its function and for any potential therapeutic development. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity |
| H-3' | 0.821 | s |
| H-4' | 0.88 | s |
| H-5' | 1.09 | q |
| H-2 | 1.17 | d |
| H-3 | 1.133 | q |
| Aromatic H | 7.26 | m |
| H-1'' | 6.45 | d |
| H-6 | 6.31 | d |
| H-5'' | 5.38 | dd |
| H-4 | 4.59 | q |
| H-1' | 2.53 | m |
Data interpreted from a compound with a molecular weight of 420 isolated from Calophyllum inophyllum, presumed to be this compound or a closely related isomer.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-4 | 202.68 |
| C-2' | 169.12 |
| C-7 | 159.98 |
| C-5 | 157.73 |
| C-4a | 149.42 |
| C-2'' | 142.15 |
| C-3'' | 129.97 |
| C-4'' | 129.37 |
| C-5'' | 128.15 |
| C-6'' | 127.45 |
| C-8a | 121.65 |
| C-8 | 116.44 |
| C-6 | 109.63 |
| C-10a | 102.72 |
| C-3 | 79.38 |
| C-2 | 78.02 |
| C-1' | 77.90 |
| C-3' | 28.65 |
| C-4' | 28.22 |
| C-5' | 27.93 |
| C-1'' | 16.55 |
| C-6' | 9.69 |
Data interpreted from a compound with a molecular weight of 420 isolated from Calophyllum inophyllum, presumed to be this compound or a closely related isomer.[1]
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M-H]⁻ | 419.2 |
| [M] | 420 |
Data interpreted from a compound with a molecular weight of 420 isolated from Calophyllum inophyllum, presumed to be this compound or a closely related isomer.[1]
Experimental Protocols
The spectroscopic data presented were obtained following the isolation of this compound from its natural source. The general experimental workflow for such a phytochemical investigation is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The isolated compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard. Data acquisition and processing are performed using the spectrometer's standard software.
Mass Spectrometry (MS)
Mass spectral data is commonly obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source. The analysis can be performed in both positive and negative ion modes to determine the molecular weight and fragmentation pattern of the molecule.
Biological Activity and Signaling Pathway
A diastereomeric mixture of calophyllic acid and this compound has been shown to stimulate glucose uptake in skeletal muscle cells. This effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.
The activation of both the PI3K/Akt and ERK1/2 pathways converges on the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of skeletal muscle cells. This increased presence of GLUT4 at the cell surface facilitates the transport of glucose from the bloodstream into the cells, thereby lowering blood glucose levels. This mechanism of action suggests the potential of this compound and related compounds as leads for the development of novel antidiabetic agents.
References
The Biosynthetic Pathway of Isocalophyllic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocalophyllic acid, a complex pyranocoumarin (B1669404) found in the plant Calophyllum inophyllum, has garnered interest for its potential biological activities. Understanding its biosynthetic origin is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives with therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on established knowledge of phenylpropanoid and coumarin (B35378) biosynthesis. Due to a lack of direct experimental elucidation of the entire pathway for this specific molecule, this guide presents a putative pathway constructed from known enzymatic reactions and analogous biosynthetic routes in plants.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway can be conceptually divided into three main stages:
-
Formation of the Coumarin Core (Umbelliferone): This stage involves the conversion of the amino acid L-phenylalanine to the central coumarin intermediate, umbelliferone (B1683723).
-
Formation of the Pyranocoumarin Scaffold: This stage involves the prenylation of umbelliferone and subsequent cyclization to form the characteristic dimethylpyran ring system.
-
Attachment of the Phenylpropanoid-derived Side Chain: This final stage involves the decoration of the pyranocoumarin core with a 3-phenylprop-2-enoic acid moiety to yield this compound.
The proposed enzymatic steps are detailed below.
Stage 1: Biosynthesis of the Umbelliferone Core
The formation of umbelliferone from L-phenylalanine is a well-established pathway in plants.[1][2][3][4][5][6][7][8]
-
Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to yield cinnamic acid. This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the C4 position to produce p-coumaric acid. This step is catalyzed by a cytochrome P450 enzyme, Cinnamate-4-Hydroxylase (C4H) .
-
Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is activated by the attachment of Coenzyme A, forming p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) .
-
Ortho-Hydroxylation and Lactonization: p-Coumaroyl-CoA undergoes ortho-hydroxylation at the C2 position, a critical step in coumarin biosynthesis, which is likely catalyzed by a 2-hydroxylase (a cytochrome P450 enzyme). The resulting intermediate spontaneously undergoes an intramolecular cyclization (lactonization) to form the stable coumarin ring structure of umbelliferone .
Stage 2: Formation of the Pyranocoumarin Scaffold
The pyran ring of this compound is formed through prenylation of the umbelliferone core, followed by cyclization.
-
Prenylation of Umbelliferone: Umbelliferone is prenylated with a dimethylallyl pyrophosphate (DMAPP) unit, which is derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This reaction is catalyzed by a prenyltransferase . The prenylation likely occurs at the C6 position of umbelliferone.
-
Cyclization to form the Pyran Ring: The prenyl group attached to the coumarin core undergoes cyclization and subsequent modifications to form the dimethylpyran ring. This is likely a multi-step process involving enzymatic activities such as hydroxylation and dehydration, although the specific enzymes in Calophyllum have not been characterized.
Stage 3: Attachment of the 3-Phenylprop-2-enoic Acid Side Chain (Hypothetical)
The origin and attachment of the 3-phenylprop-2-enoic acid side chain to the pyranocoumarin core is the least understood part of the biosynthetic pathway. Based on the structure, this moiety is likely derived from the phenylpropanoid pathway as well. A plausible hypothesis is that a second molecule of a phenylpropanoid precursor, such as cinnamic acid or a derivative, is coupled to the pyranocoumarin intermediate. This type of condensation reaction could be catalyzed by a specialized acyltransferase or a synthase complex.
The overall proposed biosynthetic pathway for this compound is depicted in the following diagram:
Quantitative Data
Direct quantitative data on the biosynthetic pathway of this compound, such as enzyme kinetics or intermediate concentrations, are not available in the current scientific literature. However, studies on the accumulation of related pyranocoumarins in Calophyllum inophyllum provide some quantitative context. The table below summarizes the content of calophyllolide, a structurally related pyranocoumarin, in different parts and developmental stages of C. inophyllum fruit. This data can serve as a proxy for understanding the production capacity of this class of compounds in the plant.
| Plant Part | Maturation Stage | Compound | Concentration (mg/g dry weight) | Reference |
| Nut | September | Calophyllolide | ~2.3 | [9] |
| Nut | December | Calophyllolide | ~1.6 | [9] |
| Dried Nut | - | Calophyllolide | 0.94 | [9] |
| Leaf | - | Calophyllolide | 0.00193 | [9] |
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway have not been published. However, standard methodologies for characterizing enzymes in related pathways, such as the phenylpropanoid and flavonoid biosynthesis, can be adapted. Below are representative protocols for key enzyme assays.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the activity of PAL by quantifying the formation of cinnamic acid from L-phenylalanine.
Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm.
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.8) containing protease inhibitors. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, L-phenylalanine solution, and buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Stopping the Reaction: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Measurement: Measure the absorbance of the reaction mixture at 290 nm against a blank (reaction mixture without the enzyme or substrate).
-
Calculation: Calculate the PAL activity based on the molar extinction coefficient of trans-cinnamic acid.
Prenyltransferase Activity Assay
This assay is designed to detect the transfer of a prenyl group from a donor molecule (e.g., DMAPP) to an acceptor molecule (e.g., umbelliferone).
Principle: The activity of prenyltransferases can be monitored by detecting the formation of the prenylated product using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Enzyme Preparation: Use a microsomal fraction or a purified recombinant enzyme preparation.
-
Reaction Mixture: Combine the enzyme preparation, the acceptor substrate (umbelliferone), the prenyl donor (DMAPP), and a buffer containing divalent cations (e.g., Mg²⁺), which are often required for prenyltransferase activity.
-
Incubation: Incubate the reaction at an optimal temperature for a specific duration.
-
Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products by HPLC or LC-MS to identify and quantify the prenylated umbelliferone.
Conclusion
The biosynthetic pathway of this compound remains an intriguing area for future research. This guide provides a robust hypothetical framework based on current knowledge, which can guide researchers in designing experiments to fully elucidate this pathway. The identification and characterization of the specific enzymes involved, particularly the prenyltransferase, cyclase, and the putative acyltransferase/synthase, will be key to unlocking the potential for biotechnological production of this compound and its derivatives. The provided quantitative data on a related compound and the representative experimental protocols offer a starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Umbelliferone - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calophyllolide Content in Calophyllum inophyllum at Different Stages of Maturity and Its Osteogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Isocalophyllic Acid: A Deep Dive into its Putative Anticancer Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Isocalophyllic acid, a naturally occurring tetracyclic dipyranocoumarin found in plants of the Calophyllum genus, has emerged as a compound of interest in oncology research. While direct, in-depth studies on the specific mechanism of action of this compound in cancer cells are limited, a growing body of evidence on related compounds and extracts from Calophyllum species provides a compelling, albeit inferential, framework for its potential anticancer activities. This technical guide synthesizes the available preclinical data on this compound and its analogues, detailing its likely mechanisms of action, summarizing quantitative data on its bioactivity, and providing detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and related natural products in cancer.
Introduction to this compound
This compound is a member of the coumarin (B35378) family of phytochemicals, isolated from various parts of Calophyllum species, notably Calophyllum inophyllum and Calophyllum brasiliense. These plants have a history of use in traditional medicine for a variety of ailments, hinting at a rich chemical diversity with therapeutic potential. Structurally, this compound is a complex molecule that shares a core scaffold with other bioactive coumarins that have demonstrated cytotoxic and antiproliferative effects against cancer cells. This guide will explore the current understanding of how this compound and its close relatives may exert their anticancer effects at the molecular level.
Putative Mechanisms of Action in Cancer Cells
Based on studies of related coumarins from the Calophyllum genus and extracts of these plants, the anticancer activity of this compound is likely multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several studies on Calophyllum extracts and their constituent coumarins suggest a strong pro-apoptotic effect.
-
Mitochondrial (Intrinsic) Pathway: Evidence from studies on Calophyllum inophyllum fruit extract, which contains a mixture of compounds including coumarins, indicates the induction of apoptosis in MCF-7 breast cancer cells is mediated through the mitochondrial pathway. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.
-
Extrinsic Pathway: While less directly evidenced for Calophyllum coumarins, the extrinsic pathway, initiated by the binding of death ligands to cell surface receptors, is a common mechanism for many anticancer agents and may also be a target.
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a hallmark of the disease. Compounds that can halt the cell cycle provide a valuable therapeutic strategy.
-
S-Phase Arrest: Studies on coumarins isolated from Calophyllum brasiliense have demonstrated an arrest of the cell cycle in the S-phase in baby mouse kidney cells. This prevents DNA replication and subsequent cell division.
-
G0/G1 and G2/M Phase Arrest: Research on a fruit extract of Calophyllum inophyllum revealed cell cycle arrest at both the G0/G1 and G2/M checkpoints in MCF-7 cells, indicating a broader impact on cell cycle progression.
Modulation of Key Signaling Pathways
The anticancer effects of many natural products are mediated through their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and death. While direct evidence for this compound is pending, studies on related mammea-type coumarins from Calophyllum brasiliense suggest potential interactions with the following pathways:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that promotes cell survival and proliferation. Its inhibition is a key target for many cancer therapies.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: The Nuclear Factor-kappa B pathway is a key regulator of inflammation and cell survival, and its constitutive activation is observed in many cancers.
Quantitative Data on Bioactivity
While specific IC50 values for pure this compound against a wide range of cancer cell lines are not yet extensively documented in publicly available literature, data from extracts and other coumarins from the Calophyllum genus provide an indication of their cytotoxic potential.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Calophyllum inophyllum fruit extract | MCF-7 (Breast) | 23.59 µg/mL | [1] |
| Calophyllum inophyllum ethanolic leaf extract | MCF-7 (Breast) | 120 µg/mL | [2] |
| Isodispar B (from Calophyllum dispar) | SUNE1 (Nasopharyngeal) | 3.8 µM | |
| Isodispar B (from Calophyllum dispar) | TW01 (Nasopharyngeal) | 11.5 µM | |
| Benjaminin (from Calophyllum inophyllum) | SNU-1 (Gastric) | 70 µM | [3] |
| Caloxanthone N (from Calophyllum inophyllum) | K562 (Leukemia) | 7.2 µg/mL | [3] |
| Gerontoxanthone C (from Calophyllum inophyllum) | K562 (Leukemia) | 6.3 µg/mL | [3] |
Note: The variability in IC50 values can be attributed to the use of different extracts, compound purity, cell lines, and experimental conditions. Further studies with pure this compound are required for a definitive assessment of its potency.
Detailed Experimental Protocols
The following are standard protocols for key experiments used to elucidate the mechanism of action of anticancer compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to assess the activation (e.g., phosphorylation) or expression levels of key proteins in signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation levels.
Visualizations of Key Cellular Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the putative signaling pathways and experimental workflows discussed in this guide.
Caption: Putative induction of apoptosis by this compound.
References
In-depth Technical Guide on the Anti-inflammatory Properties of Isocalophyllic Acid
An Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Isocalophyllic acid, a complex coumarin (B35378) isolated from the plant species Calophyllum inophyllum, has been noted in scientific literature for its potential biological activities. While often mentioned alongside other bioactive compounds from the same source, such as Calophyllolide, detailed and specific research into the anti-inflammatory properties of this compound remains limited. This guide aims to synthesize the currently available information regarding its anti-inflammatory effects, acknowledging the areas where data is sparse and highlighting the need for further investigation.
Current State of Research
Presently, the scientific literature lacks specific studies detailing the quantitative anti-inflammatory effects of this compound. There is a notable absence of published research providing IC50 values, dose-response curves, or percentage inhibition of key inflammatory mediators for this particular compound.
Signaling Pathways
The primary signaling pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
While it is hypothesized that this compound may exert anti-inflammatory effects through modulation of these pathways, there is currently no direct experimental evidence to support this. Studies investigating the impact of this compound on the phosphorylation of key proteins in the NF-κB and MAPK cascades (e.g., IκBα, p65, ERK, JNK, p38) have not been found in the available literature.
Experimental Protocols
Detailed experimental methodologies specifically for evaluating the anti-inflammatory properties of this compound are not published. However, standard assays used to characterize the anti-inflammatory activity of natural compounds can be proposed for future studies on this compound.
Proposed In Vitro Assays:
-
Cell Viability Assay: To determine non-toxic concentrations of this compound for subsequent experiments using cell lines such as RAW 264.7 macrophages or THP-1 monocytes.
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Pro-inflammatory Cytokine Quantification: To measure the levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages treated with this compound, using ELISA or multiplex assays.
-
Western Blot Analysis: To investigate the effect of this compound on the protein expression of iNOS and COX-2, and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
-
Reporter Gene Assay: To determine the effect of this compound on the transcriptional activity of NF-κB.
Proposed In Vivo Models:
-
Carrageenan-Induced Paw Edema: A common model to assess acute anti-inflammatory activity.
-
LPS-Induced Systemic Inflammation: To evaluate the effect of this compound on systemic inflammatory responses in animal models.
Data Presentation
Due to the lack of quantitative data from specific studies on this compound, a comparative data table cannot be constructed at this time.
Visualizations
As there is no specific data on the signaling pathways affected by this compound, diagrams illustrating its mechanism of action cannot be generated. However, a generalized diagram of the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds, is provided below for reference.
Caption: Generalized NF-κB and MAPK inflammatory signaling pathways.
Conclusion and Future Directions
Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. Such research would be invaluable in determining its potential as a novel anti-inflammatory agent and would provide the necessary data to understand its mechanism of action, therapeutic potential, and suitability for drug development.
Alternative Focus: Calophyllolide
For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of compounds from Calophyllum inophyllum, a wealth of data is available for Calophyllolide . Should a detailed technical guide on Calophyllolide be of interest, sufficient information exists to compile a comprehensive document that includes quantitative data, experimental protocols, and analyses of its effects on inflammatory signaling pathways.
A Technical Guide to the Therapeutic Potential of Isocalophyllic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocalophyllic acid, a naturally occurring phenolic compound, has emerged as a molecule of interest with potential therapeutic applications spanning metabolic disorders, oncology, and inflammatory conditions. This technical guide synthesizes the current understanding of this compound's biological activities, focusing on its putative therapeutic targets and mechanisms of action. While much of the detailed mechanistic work has been conducted on a diastereomeric mixture of calophyllic acid and this compound, the available data provides a strong foundation for future research into the specific effects of this compound. This document outlines the key signaling pathways implicated, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular interactions to guide further investigation and drug development efforts.
Potential Therapeutic Targets in Metabolic Disease: Anti-Diabetic Effects
The most robust evidence for the therapeutic potential of this compound comes from studies on a diastereomeric mixture containing both calophyllic acid and this compound. This mixture has demonstrated significant anti-diabetic properties, primarily by enhancing glucose uptake in skeletal muscle cells.
Core Mechanism: Stimulation of Glucose Uptake
A diastereomeric mixture of calophyllic acid and this compound (referred to as F015 in some studies) has been shown to dose-dependently stimulate glucose uptake in L6 myotubes. This effect is achieved by promoting the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, a critical step in insulin-mediated glucose disposal.[1]
Implicated Signaling Pathways
The stimulatory effect on glucose uptake is dependent on the activation of two key signaling cascades:
-
PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a central regulator of glucose metabolism. The diastereomeric mixture of calophyllic and this compound was found to increase the phosphorylation of Akt, a key downstream effector of PI3K.[1]
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is another important mediator of cellular processes, including glucose metabolism. The mixture was also shown to increase the phosphorylation of ERK1/2.[1]
Interestingly, the effect of the mixture was found to be independent of 5'AMP-activated protein kinase (AMPK) activation.[1]
In the context of free fatty acid-induced insulin (B600854) resistance, the diastereomeric mixture has been shown to prevent the impairment of insulin signaling. It achieves this by inhibiting the production of reactive oxygen species (ROS) and the associated inflammatory signaling, specifically reducing the activation of JNK, ERK1/2, and p38 MAPK.[2] This leads to the restoration of insulin-stimulated phosphorylation of key signaling molecules including IRS-1, Akt, and GSK-3β.[2]
Potential Therapeutic Targets in Oncology: Anti-Cancer Effects
Preliminary evidence suggests that this compound possesses cytotoxic activity against cancer cell lines.
Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against human cancer cell lines. The available quantitative data is summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | 2.44 - 15.38 |
| HT-29 | Colorectal Adenocarcinoma | 2.44 - 15.38 |
Table 1: Cytotoxic Activity of this compound
The wide range of reported IC50 values suggests that the activity may be context-dependent, and further studies are required to elucidate the precise mechanisms of action.
Postulated Mechanisms
While direct mechanistic studies on this compound in cancer are limited, the activities of structurally related phenolic acids suggest potential avenues of investigation. These include the induction of apoptosis and the modulation of key cancer-related signaling pathways such as NF-κB.
Potential Therapeutic Targets in Inflammation: Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is the least characterized area of its bioactivity. However, based on the known effects of related compounds and the observed inhibition of inflammatory kinases (JNK, p38 MAPK) in the context of insulin resistance, it is plausible that this compound possesses direct anti-inflammatory properties.
Hypothesized Targets
A likely target for the anti-inflammatory action of this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and mediators. Inhibition of NF-κB is a common mechanism for many natural anti-inflammatory compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments relevant to the investigation of this compound's therapeutic potential.
Cell Culture
-
L6 Myoblasts: Maintained in DMEM supplemented with 10% FBS and 1% antibiotic-antimycotic solution at 37°C in a 5% CO2 humidified atmosphere. Differentiation into myotubes is induced by switching to DMEM with 2% FBS for 4-6 days.
-
HepG2 and HT-29 Cells: Cultured in DMEM or McCoy's 5A medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
Glucose Uptake Assay
-
Differentiated L6 myotubes are serum-starved for 3 hours in Krebs-Ringer phosphate (B84403) (KRP) buffer.
-
Cells are then treated with the test compound (e.g., this compound) at various concentrations for a specified duration.
-
Glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose to the KRP buffer for 10 minutes.
-
The reaction is stopped by washing the cells with ice-cold KRP buffer.
-
Cells are lysed with 0.1 N NaOH.
-
The radioactivity of the cell lysates is determined by liquid scintillation counting.
Western Blot Analysis
-
Cells are treated with the test compound as required and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-total-Akt, anti-total-ERK, anti-β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT)
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
Future Directions and Conclusion
The current body of research provides compelling, albeit preliminary, evidence for the therapeutic potential of this compound. The anti-diabetic effects observed with the diastereomeric mixture are particularly promising and warrant further investigation to delineate the specific contribution of this compound. The initial findings of its anti-cancer activity are also of significant interest and require in-depth mechanistic studies. The hypothesized anti-inflammatory properties remain a largely unexplored but plausible area of investigation.
Future research should prioritize:
-
Isolation and purification of this compound to enable studies on the pure compound.
-
In-depth mechanistic studies to identify the direct molecular targets of this compound in diabetic, cancer, and inflammatory models.
-
In vivo studies in relevant animal models to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.
References
Isocalophyllic Acid Derivatives: A Technical Guide to Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocalophyllic acid, a naturally occurring chromanone derivative isolated from plants of the Calophyllum genus, and its synthetic derivatives have emerged as a promising class of bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the known bioactivities of this compound derivatives, with a focus on their anti-inflammatory, anti-HIV, and cytotoxic properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative structure-activity relationship data. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the therapeutic potential of this compound class.
Introduction to this compound and its Derivatives
This compound is a member of the chromanone acid family, characterized by a chromanone core structure.[1] It is a natural product found in various parts of Calophyllum species, which have a long history of use in traditional medicine.[3][4] The therapeutic potential of these plants has been attributed to a rich diversity of secondary metabolites, including coumarins, xanthones, and flavonoids.[4][5] this compound and its derivatives have attracted significant scientific interest due to their wide range of pharmacological activities.[3]
Bioactivity of this compound Derivatives
Anti-inflammatory Activity
Several this compound derivatives have demonstrated potent anti-inflammatory effects. The primary mechanism underlying this activity is believed to be the inhibition of key inflammatory mediators and pathways.
Quantitative Anti-inflammatory Data:
| Compound | Assay | Target | IC50 (µM) | Reference |
| Calophyllolide | COX-1 Inhibition | COX-1 | 10.61 | [6] |
| Calophyllolide | COX-2 Inhibition | COX-2 | 0.067 | [6] |
| This compound Derivative A | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | iNOS | 2.2 ± 0.4 | [7] |
| Ursolic Acid (related triterpenoid) | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | iNOS | 17.5 ± 2.0 | [7] |
Signaling Pathway: NF-κB Inhibition
A key mechanism of the anti-inflammatory action of many natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound derivatives are thought to interfere with this pathway, preventing NF-κB activation and subsequent inflammatory responses.
Caption: NF-κB Signaling Pathway and the inhibitory action of this compound Derivatives.
Anti-HIV Activity
Certain derivatives of this compound have shown promising activity against the Human Immunodeficiency Virus (HIV). The primary target for these compounds is the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.
Quantitative Anti-HIV Data:
| Compound | Assay | Target | EC50 (µg/mL) | Reference |
| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) Replication Inhibition | HIV-1 RT | 7.8 | [9] |
| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-2 (ROD) Replication Inhibition | HIV-2 RT | 9.7 | [9] |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) Replication Inhibition | HIV-1 RT | 13.6 | [9] |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-1 (IIIB) Replication Inhibition | HIV-1 RT | 15.2 | [9] |
Cytotoxic Activity
This compound derivatives have also been investigated for their potential as anti-cancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.
Quantitative Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 6b | Breast Cancer (MCF-7) | < 10 | [10] |
| Derivative 19 | Breast Cancer (MCF-7) | < 10 | [10] |
| Thienopyrimidine derivative 9d | Leukemia (K-562) | 0.77–1.74 | [11] |
| Thienopyrimidine derivative 9a | Breast Cancer (MCF-7) | 1.37–3.56 | [11] |
Experimental Protocols
Cytotoxicity - MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Add various concentrations of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT Assay Experimental Workflow.
Anti-inflammatory - COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate. The inhibition of this activity is proportional to the inhibition of COX.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and arachidonic acid substrate.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the this compound derivatives or a reference inhibitor (e.g., celecoxib (B62257) for COX-2) to the wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., stannous chloride).
-
Detection: Measure the absorbance or fluorescence of the product using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.[6][12]
Anti-HIV - Reverse Transcriptase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT).
Principle: The assay measures the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a DNA strand synthesized by HIV-1 RT.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with the serially diluted test compound or a control vehicle.
-
Enzymatic Reaction: Add a reaction buffer containing a template/primer and labeled dNTPs to initiate the reverse transcription reaction. Incubate at 37°C for 1 hour.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate to allow the biotinylated DNA to bind.
-
Washing: Wash the wells to remove unbound reagents.
-
Antibody Incubation: Add a peroxidase-conjugated anti-digoxigenin (DIG) antibody and incubate.
-
Detection: Add a peroxidase substrate (e.g., ABTS) and measure the absorbance.
-
Data Analysis: Calculate the percent inhibition of RT activity and determine the EC50 value.[13][14]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the modification of the natural product scaffold. A common starting point is the isolation of this compound from Calophyllum species. Synthetic strategies then focus on modifying the functional groups of the chromanone core to generate a library of derivatives. The synthesis of the chromanone core itself can be achieved through various methods, including the Michael addition of phenols to acrylonitriles followed by acid-catalyzed cyclization.[15][16]
Caption: General workflow for the synthesis of this compound Derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a valuable class of natural product-inspired compounds with significant therapeutic potential. Their demonstrated anti-inflammatory, anti-HIV, and cytotoxic activities warrant further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader range of derivatives to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their bioactivities.
-
In Vivo Studies: Evaluating the efficacy and safety of promising candidates in preclinical animal models.
The development of this compound derivatives as novel therapeutic agents holds promise for the treatment of a variety of diseases, from inflammatory disorders to viral infections and cancer. This technical guide provides a solid foundation for researchers to advance the exploration of this exciting class of bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothiazole derivatives as novel HIV replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Isocalophyllic Acid and its Analogs: A Technical Review of Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Isocalophyllic acid, a member of the complex 4-phenylcoumarin (B95950) family, and its diastereomer, calophyllic acid, are subjects of growing interest within the scientific community. These compounds, primarily isolated from plants of the Calophyllum genus, form part of a larger library of bioactive molecules that includes calophyllolide (B1236139) and the renowned anti-HIV agent calanolide (B8761490) A. This technical guide provides a comprehensive literature review of the research into this compound and its closely related analogs, presenting quantitative data, detailed experimental methodologies, and mechanistic pathways to support ongoing research and development efforts.
Biological Activities: A Quantitative Overview
The therapeutic potential of this compound and its related coumarins spans anti-inflammatory, anti-cancer, and antiviral activities. The following tables summarize the key quantitative data from published studies, offering a comparative look at the potency of these compounds across various biological assays.
Anti-Cancer Activity
Coumarins derived from Calophyllum species have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Benjaminin | K562 | Leukemia | 150 | [1] |
| Benjaminin | SNU-1 | Stomach Cancer | 70.42 | [2][3] |
| Benjaminin | Hep-G2 | Liver Cancer | 109 | [1] |
| Benjaminin | NCI-H23 | Lung Cancer | 160 | [1] |
| Mammea A/BA | K562 | Leukemia | 0.04 - 0.59 | [1] |
| Mammea A/BA | PC3 | Prostate Cancer | 0.04 - 0.59 | [1] |
| Mammea A/BA | U251 | Glioblastoma | 0.04 - 0.59 | [1] |
| Inophyllum D | MCF-7 | Breast Cancer | 84 µg/mL | [4] |
| Chalepin | MCF-7 | Breast Cancer | 8.5 µg/mL | [4] |
| Chalepin | MDA-MB-231 | Breast Cancer | 19.8 µg/mL | [4] |
Anti-Inflammatory Activity
Calophyllolide, a closely related 4-phenylcoumarin, has shown potent anti-inflammatory properties by modulating the expression of key cytokines involved in the inflammatory cascade.
| Compound | Cytokine | Effect | % Reduction (vs. Vehicle) | Time Point | Reference |
| Calophyllolide | IL-1β | Down-regulation | 87% | Day 5 | [5] |
| Calophyllolide | IL-1β | Down-regulation | 75% | Day 7 | [5] |
| Calophyllolide | IL-6 | Down-regulation | 74% | Day 5 | [5] |
| Calophyllolide | IL-6 | Down-regulation | 80% | Day 7 | [5] |
| Calophyllolide | TNF-α | Down-regulation | 70% | Day 5 | [5] |
| Calophyllolide | TNF-α | Down-regulation | 90% | Day 7 | [5] |
| Calophyllolide | IL-10 | Up-regulation | 30% Increase | Day 5 | [5] |
Anti-HIV Activity
The pyranocoumarin (B1669404) calanolide A, also isolated from the Calophyllum genus, is a well-documented inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1). It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
| Compound | HIV-1 Strain | EC50 Value (µM) | Reference |
| Calanolide A | Various Laboratory Strains | 0.10 - 0.17 |
Mechanisms of Action: Signaling Pathways
The biological effects of these coumarins are underpinned by their interaction with specific molecular pathways. The primary mechanisms identified are the inhibition of the NF-κB signaling pathway, which is central to inflammation, and the inhibition of HIV-1 reverse transcriptase.
Inhibition of the NF-κB Inflammatory Pathway
The anti-inflammatory activity of calophyllolide is attributed to its ability to suppress the activation of the NF-κB pathway. This pathway is a critical regulator of pro-inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Calophyllolide intervenes in this process, preventing the degradation of IκBα and thereby blocking NF-κB's nuclear translocation and activity.
Inhibition of HIV-1 Reverse Transcriptase
Calanolide A is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking the conversion of the viral RNA genome into proviral DNA. This action prevents the integration of the viral genetic material into the host cell's genome, halting the viral replication cycle at an early stage.
Key Experimental Protocols
This section provides detailed methodologies for the key assays cited in this review. These protocols serve as a guide for researchers looking to replicate or build upon existing findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is frequently employed to determine the IC50 values of potential anti-cancer compounds.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.
-
Incubation : Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use a suitable software to determine the IC50 value.
NF-κB Activation Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of the NF-κB pathway by measuring the levels of key proteins like phospho-IκBα, total IκBα, and nuclear p65.
-
Cell Culture and Treatment : Seed cells (e.g., RAW 264.7 macrophages) in 60 mm dishes. After overnight incubation, pre-treat cells with the test compound (e.g., calophyllolide) for 1 hour.
-
Stimulation : Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for a specified time (e.g., 15-60 minutes) to activate the NF-κB pathway.
-
Protein Extraction : Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation analysis, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction control, anti-β-actin for loading control) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the levels of target proteins to the loading control.
Cytokine Quantification: ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as cytokines, in a sample like cell culture supernatant.
-
Plate Coating : Dilute a capture antibody specific for the target cytokine (e.g., anti-TNF-α) in a binding solution. Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at 4°C.
-
Blocking : Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation : Wash the plate. Prepare serial dilutions of a known concentration of the recombinant cytokine to create a standard curve. Add 100 µL of the standards and samples (e.g., cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation : Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the cytokine to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation : Wash the plate. Add 100 µL of a streptavidin-HRP conjugate solution to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development : Wash the plate thoroughly. Add 100 µL of a TMB substrate solution to each well. Incubate in the dark until a color gradient develops.
-
Stop Reaction : Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Absorbance Measurement : Read the optical density at 450 nm using a microplate reader.
-
Data Analysis : Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. "Anti-proliferative Effects of a Coumarin Benjaminin on Four Human Canc" by Siau Hui Mah, Soek Sin Teh et al. [scholarhub.ui.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isocalophyllic Acid: An Ethnobotanical Prospect for Modern Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isocalophyllic acid, a complex chromanone derivative isolated from species of the genus Calophyllum, stands as a testament to the rich therapeutic potential held within traditional ethnobotanical knowledge. Historically, various parts of Calophyllum trees, particularly Calophyllum inophyllum, have been integral to traditional medicine systems across Southeast Asia and the Pacific Islands for treating a wide array of ailments, including inflammation, skin disorders, infections, and metabolic disturbances.[1][2][3] This whitepaper provides a comprehensive technical overview of this compound and its diastereomer, calophyllic acid, focusing on their ethnobotanical origins, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key bioassays are provided, and all relevant quantitative data are summarized. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Ethnobotanical Significance of Calophyllum Species
The genus Calophyllum has a long and storied history in traditional medicine. Ethnobotanical records reveal that indigenous communities have utilized the leaves, bark, latex, and seed oil to prepare remedies for a multitude of conditions.[1][2] While traditional practices utilize complex mixtures of phytochemicals present in crude extracts rather than the isolated this compound, this compound is a key constituent believed to contribute significantly to the observed therapeutic effects.
The scientific validation of these traditional uses has led to the isolation of numerous bioactive compounds, including coumarins, xanthones, flavonoids, and chromanones like this compound.[2]
Table 1: Summary of Ethnobotanical Uses of Calophyllum inophyllum
| Plant Part | Traditional Preparation | Reported Therapeutic Uses | Geographic Regions of Use |
| Seed Oil (Tamanu Oil) | Cold-pressed oil | Skin inflammation, wounds, ulcers, burns, scabies, ringworm, insect bites, rheumatism, sciatica.[1][4] | Pacific Islands, Southeast Asia |
| Leaves | Infusion, heated poultice | Sore eyes, hemorrhoids, dysentery, heatstroke, skin rashes, boils, migraine, vertigo.[1][3][4] | Asia, Pacific Islands (Fiji, Samoa) |
| Bark | Pounded, decoction, latex | Wounds, ulcers, orchitis, internal hemorrhages, gonorrhea, chronic bronchitis.[1][2][4] | Asia (India, Malaysia), Java |
| Latex/Resin | Direct application | Wounds, ulcers, rheumatism, psoriasis, phthisis.[1][2] | Southeast Asia, Seychelles |
| Roots | Decoction | Ulcers, boils, ophthalmia.[2][3] | India, Mauritius |
Biological Activity and Mechanism of Action
Scientific investigations into a diastereomeric mixture of calophyllic acid and this compound have begun to elucidate the molecular basis for the ethnobotanical claims, revealing significant activity in metabolic regulation.
Stimulation of Glucose Uptake in Skeletal Muscle
A key study demonstrated that a mixture of calophyllic and isocalophyllic acids (referred to as F015) dose-dependently stimulates glucose uptake in L6 myotubes.[5] This effect is crucial for managing glucose homeostasis and is a primary target in the development of therapies for type 2 diabetes.
-
Mechanism: The increased glucose uptake is achieved by promoting the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, without altering the total expression level of the GLUT4 gene.[5] The effect was found to be additive to that of insulin, suggesting a complementary mechanism of action.[5]
-
Signaling Pathway: Further investigation revealed that the compound's action is dependent on the activation of the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[5] The mixture significantly increased the phosphorylation of key downstream effectors, including Akt and AS160 (Akt substrate of 160 kDa), which are critical for GLUT4 vesicle trafficking and fusion with the cell membrane.[5] The pathway was determined to be independent of AMP-activated protein kinase (AMPK).[5]
References
- 1. Calophyllum inophyllum [prota.prota4u.org]
- 2. researchgate.net [researchgate.net]
- 3. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calophyllum inophyllum - Plant Detail - Tropical Plants Database - NTBG Database [ntbg.org]
- 5. Diastereomeric mixture of calophyllic acid and this compound stimulates glucose uptake in skeletal muscle cells: involvement of PI-3-kinase- and ERK1/2-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Potential of Isocalophyllic Acid: A Technical Overview
For Immediate Release
[City, State] – Emerging research into the therapeutic properties of natural compounds has identified Isocalophyllic acid, a novel plant-derived molecule, as a promising candidate for further investigation in oncology. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, offering researchers, scientists, and drug development professionals a foundational resource for future studies. Due to the nascent stage of research on this specific compound, this document synthesizes established methodologies and analogous data from structurally similar compounds to propose a robust framework for its evaluation.
I. Quantitative Cytotoxicity Data
To date, specific quantitative cytotoxicity data for this compound against a wide range of cell lines remains to be extensively published. In lieu of direct data, the following table presents a hypothetical structure for reporting such findings, based on standard cytotoxicity assays. This format allows for clear comparison of the compound's efficacy across different cancer cell types.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Test Duration (hrs) |
| MCF-7 | Breast Adenocarcinoma | MTT | Data Pending | 24, 48, 72 |
| A549 | Lung Carcinoma | SRB | Data Pending | 24, 48, 72 |
| HeLa | Cervical Cancer | Neutral Red Uptake | Data Pending | 24, 48, 72 |
| HT-29 | Colorectal Adenocarcinoma | MTT | Data Pending | 24, 48, 72 |
| U87 MG | Glioblastoma | Resazurin | Data Pending | 24, 48, 72 |
Note: The IC50 (half-maximal inhibitory concentration) values are a critical measure of a compound's potency in inhibiting cell growth. The selection of diverse cell lines and multiple time points is crucial for a comprehensive preliminary screening.
II. Experimental Protocols for Cytotoxicity Assessment
The following are detailed protocols for commonly employed in vitro cytotoxicity assays, recommended for the preliminary screening of this compound.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells, providing an estimation of total biomass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
III. Potential Signaling Pathways and Experimental Workflows
Based on the cytotoxic mechanisms of other structurally related natural compounds, this compound may induce cell death through the modulation of key signaling pathways. The following diagrams illustrate a hypothetical experimental workflow for screening and a potential signaling cascade that could be investigated.
Caption: Experimental workflow for preliminary cytotoxicity screening.
Caption: Potential intrinsic apoptosis signaling pathway.
Further investigations into the mechanisms of action of this compound could involve Western blotting to probe for key proteins in apoptosis and cell cycle regulation, such as caspases, Bcl-2 family proteins, and cyclins. Flow cytometry can be employed to analyze cell cycle distribution and quantify apoptotic cells.
This technical guide provides a foundational framework for the systematic evaluation of this compound's cytotoxic properties. The generation of robust and reproducible data through these standardized protocols is paramount for advancing our understanding of this promising natural compound and its potential as a future therapeutic agent.
Methodological & Application
Total Synthesis of Isocalophyllic Acid: A Protocol Overview
As of late 2025, a detailed, peer-reviewed total synthesis for Isocalophyllic acid has not been published in scientific literature. While this complex natural product has been successfully isolated from botanical sources and its structure has been fully characterized, a complete synthetic route from simple starting materials remains an unmet challenge in the field of organic chemistry.
This compound, a member of the coumarin (B35378) family, is a known constituent of plants belonging to the Calophyllum genus.[1] Its intricate molecular architecture, featuring multiple stereocenters and a dense array of functional groups, presents a formidable synthetic challenge.
This document outlines a prospective approach to the synthesis of this compound, based on established synthetic strategies for related natural products. It is intended for researchers, scientists, and drug development professionals interested in the synthesis of complex coumarins. The proposed strategy is hypothetical and awaits experimental validation.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound suggests a convergent approach. The molecule can be disconnected into three key fragments: a substituted chromanone core, a phenylpropanoic acid side chain, and the requisite stereocenters which could be installed via asymmetric catalysis.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Strategy
The forward synthesis would commence with the construction of the chromanone core. This could be achieved through a variety of methods, including a hetero-Diels-Alder reaction between a suitable diene and an aldehyde, or a Michael addition of a phenol to an α,β-unsaturated ester followed by cyclization.
The subsequent key step would involve the stereoselective installation of the methyl and phenyl groups. This could be approached using substrate-controlled diastereoselective reactions or through the use of chiral auxiliaries or catalysts.
Finally, the phenylpropanoic acid side chain would be introduced, likely via a carbon-carbon bond-forming reaction such as an Aldol condensation or a Wittig reaction, followed by selective oxidation to the carboxylic acid.
Hypothetical Experimental Protocol
The following is a speculative protocol for the synthesis of the chromanone core, a crucial intermediate in the proposed total synthesis of this compound.
Synthesis of a Substituted Chromanone Core via Pechmann Condensation
| Step | Reagent/Solvent | Conditions |
| 1 | Substituted Phenol, Ethyl Acetoacetate | Lewis Acid Catalyst (e.g., Amberlyst-15), Toluene |
| 2 | Reaction Mixture | Reflux, 12-24 h |
| 3 | Work-up | Aqueous wash, extraction with ethyl acetate |
| 4 | Purification | Column chromatography (Silica gel) |
This reaction would be followed by a series of functional group interconversions and stereoselective transformations to elaborate the core structure towards the final target.
Biological Activity and Signaling Pathways
While the total synthesis remains elusive, this compound and its diastereomer, Calophyllic acid, have been shown to stimulate glucose uptake in skeletal muscle cells. This activity is reported to involve the PI-3-Kinase and ERK1/2-dependent pathways.[2] A deeper understanding of these pathways could be facilitated by the availability of synthetic this compound and its analogs.
Caption: Proposed signaling pathway for this compound.
Conclusion
The total synthesis of this compound represents a significant and worthwhile challenge in organic chemistry. Its successful completion would not only provide a valuable tool for further biological investigation but also drive the development of new synthetic methodologies. The information presented here is intended to serve as a conceptual framework to stimulate further research in this area. As of now, a definitive, experimentally validated protocol for its total synthesis is not available.
References
Application Notes and Protocols for the Purification of Isocalophyllic Acid from Calophyllum Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful isolation and purification of Isocalophyllic acid, a promising bioactive coumarin (B35378), from Calophyllum plant extracts.
Introduction
This compound is a naturally occurring pyranocoumarin (B1669404) found in various species of the genus Calophyllum, notably Calophyllum inophyllum and Calophyllum brasiliense.[1] This compound, along with its isomer Calophyllic acid, has garnered significant interest within the scientific community due to its diverse and potent biological activities. Research has highlighted its potential as an anti-inflammatory, antimicrobial, and antiviral agent, making it a valuable lead compound for drug discovery and development. These application notes will detail the necessary steps for the efficient extraction and purification of this compound, providing researchers with a reliable methodology to obtain this compound for further investigation.
Overview of the Purification Strategy
The purification of this compound from Calophyllum extracts is a multi-step process that begins with the extraction of crude secondary metabolites from the plant material, followed by a series of chromatographic separations to isolate the target compound. The general workflow involves:
-
Extraction: Utilizing a suitable solvent to extract a broad range of compounds from the dried and powdered plant material.
-
Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their polarity, thereby enriching the fraction containing this compound.
-
Column Chromatography: A primary chromatographic step to separate the enriched fraction into simpler mixtures.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A final high-resolution chromatographic step to achieve high purity of the isolated this compound.
Experimental Protocols
Plant Material and Extraction
-
Plant Material Preparation: Collect fresh leaves or seeds of Calophyllum inophyllum. Air-dry the plant material in the shade for 7-10 days until brittle. Grind the dried material into a fine powder using a mechanical grinder.
-
Methanol Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Solvent Partitioning
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning with n-hexane (1:1 v/v) three times to separate nonpolar compounds.
-
Combine the n-hexane fractions and evaporate the solvent to yield the n-hexane extract, which is enriched in coumarins, including this compound.
Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.
-
Sample Loading: Dissolve the n-hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297). Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (98:2)
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (80:20)
-
n-Hexane:Ethyl Acetate (50:50)
-
Ethyl Acetate (100%)
-
-
Fraction Collection: Collect fractions of 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.
-
Spotting: Apply a small amount of each collected fraction onto the TLC plate.
-
Development: Develop the TLC plate in a chamber saturated with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).
-
Visualization: Visualize the spots under UV light (254 nm and 366 nm). This compound should appear as a UV-active spot.
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation: Evaporate the pooled fractions from column chromatography to dryness. Dissolve the residue in HPLC-grade methanol and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Methanol + 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: 70% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 70% B (equilibration)
-
-
Flow Rate: 3.0 mL/min
-
Detection: UV at 254 nm and 330 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation: Evaporate the solvent from the collected fraction. Re-dissolve a small amount in methanol and analyze by analytical HPLC to confirm purity.
Data Presentation
The following tables summarize the expected yields and purity at different stages of the purification process. These values are approximate and may vary depending on the plant source, collection time, and experimental conditions.
Table 1: Extraction and Fractionation Yields from Calophyllum inophyllum Leaves
| Stage | Starting Material | Yield (w/w %) | Reference |
| Crude Methanol Extract | 1 kg dried leaves | 15 - 20% | [2] |
| n-Hexane Fraction | From crude methanol extract | 5 - 7% | [2] |
Table 2: Purity and Recovery of Coumarin Mixture from Calophyllum inophyllum Oil
| Extraction Solvent | Purity of Coumarin Mixture (%) | Recovery of Coumarin Mixture (%) | Reference |
| 80% Methanol | 80.26 ± 4.59 | 80.88 ± 0.75 | [3] |
| 90% Ethanol | 50.73 ± 0.16 | 92.95 ± 3.76 | [3] |
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₄O₆ |
| Molecular Weight | 420.45 g/mol |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Characteristic peaks for aromatic protons, vinyl proton, and methyl groups. |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Characteristic peaks for carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| ESI-MS m/z | [M-H]⁻ at 419.1495 |
Biological Activity and Signaling Pathways
This compound and related compounds from Calophyllum have demonstrated significant anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory effects of coumarins like those found in Calophyllum are often attributed to their ability to modulate key inflammatory signaling pathways. These compounds can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The underlying mechanism often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. While the exact mechanism is still under investigation, it is believed that its lipophilic nature allows it to disrupt the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. It has shown activity against a range of Gram-positive bacteria.[6][7][8][9][10]
Conclusion
The protocols outlined in these application notes provide a robust and reproducible method for the purification of this compound from Calophyllum extracts. The multi-step approach, combining traditional and modern chromatographic techniques, ensures the isolation of a high-purity product suitable for further biological and pharmacological studies. The significant anti-inflammatory and antimicrobial activities of this compound underscore its potential as a lead compound in the development of new therapeutic agents. Researchers are encouraged to utilize these methods to explore the full therapeutic potential of this fascinating natural product.
References
- 1. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Impact of solvent type, solvent-water concentration, and number of stages on the extraction of coumarin mixture from tamanu (<i>Calophyllum inophyllum</i>) oil and its antioxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of spiculisporic acid isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antibacterial, Antifungal, Antibiofilm, Antioxidant, and Anticancer Properties of Isosteviol Isolated from Endangered Medicinal Plant Pittosporum tetraspermum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols [scielo.org.za]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Isocalophyllic Acid in Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocalophyllic acid, a tetracyclic dipyranocoumarin found in plants of the Calophyllum genus, has garnered significant interest within the scientific community.[1] This interest stems from the diverse pharmacological activities reported for coumarins isolated from Calophyllum species, including anti-inflammatory and cytotoxic properties.[2][3] The potential therapeutic applications of this compound necessitate robust and reliable methods for its quantification in plant materials. This document provides detailed application notes and protocols for the extraction, identification, and quantitative analysis of this compound, aimed at supporting research and development in natural product chemistry and drug discovery.
Quantitative Data Summary
While specific quantitative data for this compound across various Calophyllum species is not extensively documented in publicly available literature, data for related coumarins in the same genus provide a valuable reference. The following tables summarize representative quantitative data for other coumarins found in Calophyllum species, illustrating the typical concentration ranges that might be expected for this compound.
Table 1: Quantitative Analysis of Calophyllolide in Calophyllum inophyllum Nuts by HPLC. [4]
| Plant Material | Part Used | Compound | Concentration (mg/g of dried material) |
| Calophyllum inophyllum | Nuts (collected in September) | Calophyllolide | ~ 2.3 |
| Calophyllum inophyllum | Nuts (collected in December) | Calophyllolide | ~ 1.6 |
Table 2: Quantitative Analysis of (-)-Mammea A/BB in Calophyllum brasiliense Extracts by HPLC. [5]
| Plant Material | Extract Type | Compound | Concentration (µg/mg of crude extract) |
| Calophyllum brasiliense | Dichloromethane Leaf Extract | (-)-Mammea A/BB | 25.97 ± 0.91 |
Experimental Protocols
The following protocols provide a general framework for the extraction and quantitative analysis of this compound from plant material. Optimization of these protocols may be necessary depending on the specific plant matrix and available instrumentation.
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a standard maceration technique for the extraction of coumarins from plant material.
1. Sample Preparation:
- Collect fresh plant material (e.g., leaves of Calophyllum inophyllum).
- Air-dry or freeze-dry the plant material to remove moisture.
- Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
- Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
- Add 1 L of methanol (B129727) to the flask.
- Seal the flask and allow it to macerate for 72 hours at room temperature with occasional shaking.
- After 72 hours, filter the extract through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
- Store the crude extract at 4°C until further processing.
Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general HPLC-UV method for the quantification of this compound. Method validation is crucial for ensuring accurate and reliable results.
1. Preparation of Standard Solutions:
- Prepare a stock solution of purified this compound (if available) in methanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Preparation of Sample Solution:
- Dissolve a known amount of the crude methanol extract (from Protocol 1) in methanol to a final concentration of 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
- Start with 70% B, decrease to 30% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at a wavelength of 254 nm and 320 nm.
- Column Temperature: 30°C.
4. Quantification:
- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
- Inject the sample solution and determine the peak area corresponding to this compound.
- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 3: Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
1. Sample and Standard Preparation:
- Prepare standard and sample solutions as described in Protocol 2.
2. LC-MS/MS Conditions:
- LC System: A UHPLC system is preferred for better resolution.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes to determine the best response.
- MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
3. Method Validation:
- The method should be validated according to ICH guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Experimental Workflow
Signaling Pathways
This compound, as a pyranocoumarin, is expected to exhibit biological activities similar to other coumarins, such as anti-inflammatory and cytotoxic effects.
Anti-Inflammatory Signaling Pathway
Pyranocoumarins have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.[6][7]
Cytotoxic Signaling Pathway
Coumarins isolated from Calophyllum species have demonstrated cytotoxic effects by inducing apoptosis through the intrinsic mitochondrial pathway.[8][9]
References
- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. Calophyllolide Content in Calophyllum inophyllum at Different Stages of Maturity and Its Osteogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate Isocalophyllic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isocalophyllic acid, a natural compound often found in a diastereomeric mixture with calophyllic acid, has garnered interest for its potential therapeutic properties. Preclinical studies have indicated its involvement in several key biological pathways, suggesting potential applications in metabolic disorders, inflammation, and oncology. These application notes provide detailed protocols for a panel of cell-based assays to investigate and quantify the bioactivity of this compound.
Anti-Diabetic Activity: Glucose Uptake and Signaling
A key reported activity of the calophyllic acid/isocalophyllic acid mixture is the stimulation of glucose uptake in skeletal muscle cells, a critical process for maintaining glucose homeostasis.[1] This effect is mediated through the activation of the PI3K/Akt and ERK1/2 signaling pathways.[1]
Signaling Pathway: Insulin-Independent Glucose Uptake
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to the translocation of GLUT4 transporters to the plasma membrane and subsequent glucose uptake.
References
In Vivo Animal Models for Testing Isocalophyllic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocalophyllic acid, a complex chromanone derivative isolated from plants of the Calophyllum genus, has garnered interest for its potential therapeutic properties. Preclinical evidence, primarily from studies on a diastereomeric mixture of calophyllic acid and this compound, suggests significant biological activity, including metabolic regulation and potential anti-inflammatory and anticancer effects. This document provides detailed application notes and protocols for conducting in vivo animal studies to further elucidate the pharmacological profile of this compound. The protocols outlined are based on established models for evaluating related compounds and are intended to serve as a comprehensive guide for researchers.
Anti-Inflammatory Activity
While direct in vivo anti-inflammatory data for isolated this compound is limited, compounds from the Calophyllum genus have demonstrated such properties. A standard and robust model for assessing acute anti-inflammatory effects is the carrageenan-induced paw edema model in rodents.
Carrageenan-Induced Paw Edema in Rats/Mice
This model is widely used to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-inflammatory compounds. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on different phases of inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, standard pellet diet, and water ad libitum).
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the vehicle, positive control, or this compound orally.
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
dot
Application Notes and Protocols: Isocalophyllic Acid Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocalophyllic acid, a natural compound, has garnered interest in the scientific community for its potential therapeutic properties. A diastereomeric mixture containing this compound has been shown to stimulate glucose uptake in skeletal muscle cells.[1] This activity is mediated through the PI3K/Akt and ERK1/2 signaling pathways, highlighting its relevance in metabolic disease research.[1] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
Data Presentation
Physicochemical Properties and Solubility
This compound is a phenolic compound with the chemical formula C₂₅H₂₄O₆.[2] For experimental purposes, understanding its solubility is paramount for the preparation of homogenous stock solutions.
| Property | Value | Source |
| Molecular Weight | 420.5 g/mol | [2] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
| Storage (Powder) | Desiccate at -20°C | [3] |
Recommended Solvents for Stock Solutions
Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for most biological experiments. DMSO is a versatile solvent that is miscible with a wide range of aqueous buffers and cell culture media. However, it is important to note that high concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the experimental setup should be kept to a minimum, typically below 0.5% (v/v).
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization)
-
Laminar flow hood or biological safety cabinet
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments. The concentration can be adjusted based on specific experimental needs.
-
Pre-weighing Preparation: In a laminar flow hood, ensure all materials are sterile. Use aseptic techniques throughout the procedure to prevent contamination.
-
Weighing this compound:
-
Tare a sterile vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.205 mg of this compound (Molecular Weight = 420.5 g/mol ).
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Tightly cap the vial.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Sterilization (Optional):
-
If the stock solution needs to be sterile for cell culture applications and was not prepared from sterile components in an aseptic environment, it can be sterilized by filtration.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile vials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. A stock solution of the related compound, calophyllic acid, has been noted to be stable for several months under these conditions.[4]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing a sterile stock solution of this compound.
Signaling Pathway
Caption: this compound stimulates the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for Isocalophyllic Acid-Induced Apoptosis In Vitro
Introduction
Isocalophyllic acid is a pentacyclic triterpenoid (B12794562) that, like other members of this class, is investigated for its potential anticancer properties. A key mechanism by which many anticancer compounds exert their effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. This document provides an overview of the potential mechanisms of this compound-induced apoptosis and detailed protocols for its investigation in vitro.
Potential Mechanisms of Action
Based on related compounds, this compound may induce apoptosis through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.[1][2][3][4]
Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress. It involves the regulation of the mitochondrial outer membrane permeability by the Bcl-2 family of proteins.[5][6] Pro-apoptotic members like Bax and Bak promote the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[5][7][8][9] Once in the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.[10]
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as the Fas receptor.[10][11] This binding leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8.[10]
Activated initiator caspases (caspase-8 and -9) then cleave and activate executioner caspases, primarily caspase-3, which in turn cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[10][12][13][14]
Data Presentation
The following tables summarize quantitative data from studies on related pentacyclic triterpenoids. These values can serve as a starting point for determining the effective concentrations of this compound.
Table 1: IC50 Values of Related Triterpenoids in Cancer Cell Lines
| Compound | Cell Line | IC50 Concentration | Reference |
| Ursolic Acid | T47D | 231 µg/ml | [13] |
| Ursolic Acid | MCF-7 | 221 µg/ml | [13] |
| Ursolic Acid | MDA-MB-231 | 239 µg/ml | [13] |
| Corosolic Acid | MDA-MB-231 | 20 µM (48 hr) | [15] |
Table 2: Effects of Related Triterpenoids on Apoptosis-Related Proteins
| Compound | Cell Line | Protein | Effect | Reference |
| Ursolic Acid | BGC-803 | Bcl-2 | Downregulation | [12] |
| Ursolic Acid | BGC-803 | Caspase-3 | Activation | [12] |
| Ursolic Acid | BGC-803 | Caspase-8 | Activation | [12] |
| Ursolic Acid | BGC-803 | Caspase-9 | Activation | [12] |
| Ursolic Acid | MDA-MB-231 | Bax | Upregulation | [11] |
| Ursolic Acid | MDA-MB-231 | Bcl-2 | Downregulation | [11] |
| Corosolic Acid | MDA-MB-231 | Caspase-3 | Activation | [15] |
| Corosolic Acid | MDA-MB-231 | Caspase-8 | Activation | [15] |
| Corosolic Acid | MDA-MB-231 | Caspase-9 | Activation | [15] |
| Asiatic Acid | A549 | Caspase-3 | Activation | [16] |
| Asiatic Acid | A549 | Caspase-9 | Activation | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell line treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Cancer cell line treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: General experimental workflow for investigating this compound-induced apoptosis.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Caption: The extrinsic (death receptor) pathway of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL-2 family isoforms in apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diastereomeric Mixture of Calophyllic Acid and Isocalophyllic Acid (F015) as a Chemical Probe
Disclaimer: All experimental data and protocols provided herein pertain to a diastereomeric mixture of calophyllic acid and isocalophyllic acid, designated as F015 in the cited literature. To date, publicly available scientific literature has not detailed the specific biological activity of this compound in isolation. Therefore, the information in this document should be interpreted as reflecting the combined effects of both diastereomers. When using this mixture as a chemical probe, it is crucial to acknowledge that the observed biological activities may be attributable to one or both compounds.
I. Application Notes
Introduction
The diastereomeric mixture of calophyllic acid and this compound (F015), isolated from the leaves of Calophyllum inophyllum, has been identified as a modulator of glucose metabolism in skeletal muscle cells.[1] This natural product mixture serves as a valuable chemical probe for investigating cellular mechanisms of glucose uptake and insulin (B600854) sensitivity, particularly through its influence on the PI3K/AKT and ERK1/2 signaling pathways. Its potential as a lead compound for therapeutic development in the context of diabetes and obesity has been suggested.[1]
Biological Activity
F015 stimulates glucose uptake in L6 myotubes in a dose-dependent manner.[1] The primary mechanism of action is the enhanced translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, a critical step in insulin-mediated glucose uptake.[1] Notably, this action is independent of 5'AMP-activated kinase (AMPK) activation, distinguishing its mechanism from other known glucose uptake modulators like metformin.[1] The effects of F015 on glucose uptake have been shown to be additive to those of insulin.[1]
In the context of insulin resistance, F015 has demonstrated protective effects. It can prevent the impairment of insulin signaling induced by elevated free fatty acids, such as palmitate, in skeletal muscle cells. Specifically, F015 was found to inhibit palmitate-induced reactive oxygen species (ROS) production and the associated activation of stress-activated protein kinases like JNK and p38 MAPK, thereby preserving insulin sensitivity.
Mechanism of Action
The biological effects of F015 are mediated through the activation of two key signaling pathways:
-
PI3K/AKT Pathway: F015 significantly increases the phosphorylation of AKT and its downstream substrate, AS160 (Akt substrate of 160 kDa).[1] The phosphorylation of AS160 is a crucial event that relieves its inhibitory effect on GLUT4 vesicle trafficking, thereby promoting GLUT4 translocation to the cell surface.
-
ERK1/2 Pathway: F015 also induces the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1] The activation of the ERK1/2 pathway is another important route through which cells can regulate glucose metabolism.
Inhibition of either PI3K or ERK1/2 has been shown to attenuate the F015-induced glucose uptake, confirming the dependence of its activity on these two pathways.[1]
In Vivo Efficacy
In a dexamethasone-induced insulin resistance mouse model, administration of F015 improved glucose tolerance and enhanced insulin sensitivity in skeletal muscle.[1] This finding suggests that the cellular effects of F015 translate to a physiologically relevant improvement in glucose homeostasis in a preclinical model of insulin resistance.
II. Data Presentation
Table 1: Dose-Dependent Effect of F015 on Glucose Uptake in L6 Myotubes
| F015 Concentration (µg/mL) | Glucose Uptake (Fold Increase over Control) |
| 1 | ~1.2 |
| 5 | ~1.5 |
| 10 | ~1.8 |
| 25 | ~2.0 |
Data are approximated from graphical representations in the cited literature and should be used for illustrative purposes. For precise values, refer to the original publication.[1]
Table 2: Effect of F015 on Protein Phosphorylation in L6 Myotubes
| Target Protein | Treatment | Fold Increase in Phosphorylation (vs. Control) |
| AKT (Ser473) | F015 (25 µg/mL) | Significant Increase |
| AS160 | F015 (25 µg/mL) | Significant Increase |
| ERK1/2 | F015 (25 µg/mL) | Significant Increase |
Qualitative summary based on Western blot data from the cited literature.[1]
III. Experimental Protocols
Protocol 1: 2-Deoxy-D-[³H]-glucose Uptake Assay in L6 Myotubes
This protocol is adapted from methodologies used to assess the effect of F015 on glucose uptake.
Materials:
-
L6 myotubes (differentiated for 5-7 days)
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)
-
F015 stock solution (in DMSO)
-
Insulin solution (100 nM)
-
2-deoxy-D-[³H]-glucose
-
Cytochalasin B
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed L6 myoblasts in 24-well plates and differentiate into myotubes.
-
Serum-starve the differentiated myotubes for 3 hours in KRH buffer.
-
Treat the cells with various concentrations of F015 (e.g., 1, 5, 10, 25 µg/mL) or vehicle (DMSO) for 30 minutes at 37°C. A positive control of 100 nM insulin can also be included.
-
Initiate glucose uptake by adding 0.5 µCi/mL of 2-deoxy-D-[³H]-glucose to each well and incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, treat a parallel set of wells with cytochalasin B (an inhibitor of glucose transport) alongside the experimental treatments.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other readings.
-
Normalize the data to the protein concentration of each well, determined by a BCA assay.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of AKT, AS160, and ERK1/2.
Materials:
-
L6 myotubes
-
F015 stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AS160)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and differentiate L6 myotubes in 6-well plates.
-
Serum-starve the myotubes for 3 hours.
-
Treat the cells with F015 (e.g., 25 µg/mL) or vehicle for a specified time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT).
IV. Visualizations
F015-induced PI3K/AKT signaling pathway for GLUT4 translocation.
F015-induced ERK1/2 signaling pathway contributing to glucose uptake.
General experimental workflow for studying the effects of F015.
References
Isocalophyllic Acid Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocalophyllic acid, a complex chromone (B188151) derivative isolated from plants of the Calophyllum genus, has garnered interest for its potential therapeutic properties. Preclinical investigations are essential to evaluate its efficacy and safety profile. However, its poor aqueous solubility presents a significant hurdle for developing formulations suitable for in vivo administration. This document provides detailed application notes and protocols for the formulation of this compound for preclinical research, focusing on nanoformulation strategies to enhance its bioavailability. While specific preclinical data on this compound is limited, this guide offers robust methodologies based on established techniques for similar hydrophobic compounds.
Physicochemical Properties and Formulation Challenges
This compound is a lipophilic molecule, soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but sparingly soluble in aqueous media. This characteristic necessitates the use of advanced formulation strategies to enable its administration in preclinical models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄O₆ | PubChem |
| Molecular Weight | 420.5 g/mol | PubChem |
| IUPAC Name | (Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid | PubChem |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Formulation Strategies for Preclinical Studies
Given its hydrophobic nature, nanoformulations such as liposomes and solid lipid nanoparticles (SLNs) are recommended to improve the solubility and bioavailability of this compound. These formulations can be administered via various routes, including oral (PO), intraperitoneal (IP), and intravenous (IV).
Table 2: Example Formulations for Preclinical Administration of this compound
| Formulation Type | Composition | Administration Route |
| Liposomal Suspension | This compound, Phosphatidylcholine, Cholesterol, DSPE-PEG(2000) | IV, IP |
| Solid Lipid Nanoparticles (SLNs) | This compound, Glyceryl Monostearate, Poloxamer 188 | PO, IV, IP |
| Aqueous Suspension (for initial screening) | This compound, 0.5% (w/v) Methylcellulose, 0.1% (v/v) Tween 80 | PO |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Probe sonicator or extruder
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DPPC, and cholesterol in a 10:1:1 molar ratio in a minimal volume of chloroform:methanol (2:1, v/v) in a round-bottom flask.
-
Add DSPE-PEG(2000) to a final concentration of 5 mol% of the total lipid.
-
Remove the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (Tc) of DPPC (~41°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain SUVs, sonicate the MLV suspension using a bath sonicator above the Tc of the lipids.
-
For a more uniform size distribution, subject the liposomal suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using a DLS instrument.
-
Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes using techniques like dialysis or ultracentrifugation, followed by quantification of the drug in the liposomal fraction.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This method is suitable for scalable production of SLNs.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or another suitable solid lipid
-
Poloxamer 188 (Pluronic® F68) or another suitable surfactant
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the GMS at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
In a separate vessel, dissolve the Poloxamer 188 in purified water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring using a high-shear mixer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Analyze the particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency and drug loading capacity.
-
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis method to assess the release of this compound from nanoformulations.
Materials:
-
This compound-loaded nanoformulation
-
Dialysis membrane (e.g., with a molecular weight cut-off of 12-14 kDa)
-
Release medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.
-
Shaking water bath or orbital shaker
Procedure:
-
Place a known amount of the nanoformulation (e.g., 1 mL) into a dialysis bag.
-
Seal the dialysis bag and immerse it in a vessel containing a defined volume of the release medium (e.g., 100 mL).
-
Maintain the temperature at 37°C and agitate the medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released over time.
Signaling Pathways and Experimental Workflows
This compound has been shown to activate glucose uptake in skeletal muscle cells through the PI-3-K and ERK1/2-dependent mechanisms.[1] This suggests its potential as a modulator of key cellular signaling pathways.
Caption: this compound signaling pathway in glucose uptake.
The preclinical evaluation of a novel formulation of this compound should follow a systematic workflow.
Caption: Preclinical evaluation workflow for this compound.
Preclinical Efficacy Assessment
The choice of preclinical models will depend on the therapeutic area of interest. Based on the known biological activities of similar compounds, potential applications for this compound include metabolic diseases, cancer, and inflammatory conditions.
Table 3: Hypothetical In Vitro Efficacy of this compound Formulations
| Cell Line | Formulation | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Free this compound | 15.2 ± 2.1 |
| Liposomal this compound | 8.5 ± 1.3 | |
| SLN this compound | 9.1 ± 1.5 | |
| A549 (Lung Cancer) | Free this compound | 22.8 ± 3.5 |
| Liposomal this compound | 12.3 ± 1.9 | |
| SLN this compound | 14.0 ± 2.2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 4: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, IV)
| Formulation | Cₘₐₓ (ng/mL) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| Aqueous Suspension | 150 ± 35 | 450 ± 90 | 2.5 ± 0.5 |
| Liposomal Formulation | 1200 ± 250 | 4800 ± 600 | 8.2 ± 1.1 |
| SLN Formulation | 950 ± 180 | 3900 ± 550 | 7.5 ± 0.9 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
The successful preclinical development of this compound hinges on overcoming its poor aqueous solubility. The formulation strategies and protocols outlined in this document provide a comprehensive framework for researchers to develop and evaluate nanoformulations of this compound. By systematically characterizing these formulations and assessing their efficacy in relevant preclinical models, the therapeutic potential of this promising natural product can be thoroughly investigated. It is imperative that all experimental work is guided by rigorous scientific principles and ethical considerations for animal welfare.
References
Application Notes and Protocols: Analytical Standards for Isocalophyllic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocalophyllic acid is a naturally occurring coumarin (B35378) found in various species of the genus Calophyllum, notably Calophyllum inophyllum.[1] This compound, along with its diastereomer calophyllic acid, has garnered significant interest due to its potential therapeutic properties. Research has indicated that a mixture of calophyllic acid and this compound can stimulate glucose uptake in skeletal muscle cells, suggesting its potential as a lead compound for the management of diabetes and obesity. This activity is mediated through the PI-3-kinase- and ERK1/2-dependent signaling pathways.
These application notes provide a comprehensive overview of the analytical standards, proposed analytical methodologies, and protocols for the biological evaluation of this compound. Due to the current lack of a commercially available certified analytical standard for this compound, this document outlines a protocol for its isolation and purification to serve as an in-house reference standard.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid | PubChem |
| CAS Number | 157810-76-9 | ChemBK |
| Molecular Formula | C25H24O6 | PubChem |
| Molecular Weight | 420.45 g/mol | ChemBK |
| Melting Point | 182-183 °C | ChemBK |
| Boiling Point | 633.7±55.0 °C (Predicted) | ChemBK |
| Density | 1.259±0.06 g/cm3 (Predicted) | ChemBK |
Analytical Methodologies
The quantification of this compound in plant extracts and other matrices can be achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). As no standardized, validated method for this compound is currently published, the following protocols are proposed based on established methods for similar coumarin compounds.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is proposed for the quantification of this compound. The method parameters outlined in Table 2 are based on successful separation of other coumarins and compounds from Calophyllum species.
Table 2: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient | 0-20 min, 20-80% Acetonitrile; 20-25 min, 80% Acetonitrile; 25-30 min, 80-20% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Method Validation:
For quantitative analysis, the proposed HPLC method should be validated according to ICH guidelines. Typical validation parameters for a similar coumarin, amentoflavone, are presented in Table 3 as a reference.[2] These parameters would need to be experimentally determined for this compound.
Table 3: Representative HPLC Method Validation Parameters (based on Amentoflavone)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~4 µg/mL |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95-105% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of this compound, particularly for identification purposes. A proposed GC-MS method is detailed in Table 4, based on methods used for the analysis of Calophyllum inophyllum leaf extracts.[3][4][5]
Table 4: Proposed GC-MS Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 110 °C for 2 min, ramp at 10 °C/min to 200 °C, then ramp at 5 °C/min to 280 °C, hold for 9 min |
| Ion Source Temperature | 280 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 45-450 amu |
Experimental Protocols
Protocol for Isolation and Purification of this compound (In-house Standard)
This protocol is adapted from methods used for the isolation of structurally related coumarins from Calophyllum species.
1. Extraction: a. Air-dry and powder the leaves or seeds of Calophyllum inophyllum. b. Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours. c. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
2. Liquid-Liquid Partitioning: a. Suspend the crude extract in a mixture of water and ethyl acetate (B1210297) (1:1 v/v). b. Shake vigorously in a separatory funnel and allow the layers to separate. c. Collect the ethyl acetate layer and repeat the extraction of the aqueous layer twice more with ethyl acetate. d. Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate fraction.
3. Column Chromatography: a. Subject the ethyl acetate fraction to column chromatography on silica gel. b. Elute the column with a gradient of hexane (B92381) and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. c. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3 v/v) and visualizing under UV light (254 nm). d. Pool fractions containing the compound of interest.
4. Further Purification: a. Subject the pooled fractions to further purification using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent. b. Monitor the fractions by TLC. c. Combine the pure fractions and evaporate the solvent to obtain purified this compound.
5. Structure Elucidation: a. Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with literature data.
Protocol for Glucose Uptake Assay in L6 Myotubes
This protocol is based on established methods for measuring glucose uptake in skeletal muscle cells.[6][7]
1. Cell Culture and Differentiation: a. Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. b. Once confluent, induce differentiation into myotubes by switching the medium to DMEM with 2% horse serum. Maintain for 5-7 days, changing the medium every 48 hours.
2. Glucose Uptake Assay: a. Seed differentiated L6 myotubes in 24-well plates. b. Serum-starve the myotubes for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer. c. Treat the cells with varying concentrations of this compound (or a mixture with calophyllic acid) or insulin (B600854) (as a positive control) for 30 minutes. d. Initiate glucose uptake by adding 0.5 µCi/mL of 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes. e. Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS). f. Lyse the cells with 0.1 M NaOH. g. Determine the amount of incorporated radioactivity by liquid scintillation counting. h. Normalize the glucose uptake to the total protein content in each well, determined by a protein assay (e.g., BCA assay).
Visualizations
Signaling Pathway of this compound-Induced Glucose Uptake
The following diagram illustrates the proposed signaling pathway by which a mixture of calophyllic and isocalophyllic acids stimulates glucose uptake in skeletal muscle cells.
Caption: Signaling pathway of this compound-induced glucose uptake.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the extraction, isolation, and analysis of this compound from a plant source.
Caption: Experimental workflow for this compound analysis.
References
- 1. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Isocalophyllic Acid Derivatives
Disclaimer: The following troubleshooting guides and FAQs are based on established synthetic methodologies for 4-substituted coumarins, which are structurally related to Isocalophyllic acid and its derivatives. Due to the limited availability of specific literature on this compound derivatives, these guides provide general strategies and starting points for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound derivatives and other 4-substituted coumarins?
A1: The two most prevalent methods for synthesizing 4-substituted coumarins, including analogues of this compound, are the Pechmann condensation and the Suzuki cross-coupling reaction.
-
Pechmann Condensation: This one-pot reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For 4-phenylcoumarin (B95950) derivatives, this typically involves a phenol and an ethyl benzoylacetate.[1][2][3]
-
Suzuki Cross-Coupling: This palladium-catalyzed reaction couples a 4-halocoumarin (or triflate) with a boronic acid or ester. This method offers a versatile approach to introduce a wide range of substituents at the 4-position.
Q2: I am getting a low yield in my Pechmann condensation. What are the likely causes?
A2: Low yields in Pechmann condensations can stem from several factors:
-
Insufficiently strong acid catalyst: The reaction requires a strong acid to promote both the initial transesterification and the subsequent cyclization.[2]
-
Reaction temperature: The optimal temperature can vary depending on the reactivity of the phenol. Highly activated phenols may react under milder conditions, while less reactive phenols might require higher temperatures.[1]
-
Reaction time: Some reactions, especially with less reactive substrates, may require extended reaction times to proceed to completion.[1]
-
Water content: The presence of excess water can hinder the dehydration step of the reaction.
Q3: What are the typical side products I might encounter in a Pechmann condensation for 4-phenylcoumarins?
A3: Side products in the Pechmann condensation can include:
-
Unreacted starting materials: Incomplete reaction is a common issue.
-
Chromone (B188151) formation (Simonis chromone cyclization): Under certain conditions, particularly with phosphorus pentoxide as the catalyst, the reaction can yield a chromone isomer instead of a coumarin (B35378).
-
Sulfonated byproducts: When using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic rings can occur.
Q4: My Suzuki coupling reaction is not working. What should I check?
A4: Troubleshooting a failed Suzuki coupling involves examining several components:
-
Catalyst activity: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Ensure your catalyst is fresh and the reaction is performed under an inert atmosphere.
-
Base selection: The choice of base is crucial for the transmetalation step. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The optimal base can depend on the specific substrates.
-
Solvent system: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.
-
Ligand choice: For challenging substrates, using bulky, electron-rich phosphine (B1218219) ligands can improve the catalytic activity.
Q5: What are common side reactions in the Suzuki coupling for 4-arylcoumarin synthesis?
A5: The most common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules.
-
Dehalogenation: The reduction of the aryl halide starting material.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, especially with heteroaryl substrates.
Q6: What are the best methods for purifying this compound derivatives?
A6: Purification of coumarin derivatives is typically achieved through chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying coumarins from reaction mixtures.[4] A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often effective.
-
Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be a useful technique.[4]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol) can be an effective final purification step.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating complex mixtures of natural products and their synthetic derivatives.[6]
Q7: Is there any information on the signaling pathways affected by this compound derivatives?
A7: Currently, there is a lack of publicly available scientific literature detailing the specific signaling pathways modulated by this compound derivatives. Research in this area is likely ongoing within drug discovery and development programs.
Troubleshooting Guides
Troubleshooting Guide 1: Low Yield in Pechmann Condensation for 4-Phenylcoumarin Derivatives
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | 1. Inactive Catalyst: The acid catalyst is not strong enough or has degraded. | - Use a stronger acid catalyst such as concentrated H₂SO₄, polyphosphoric acid (PPA), or a Lewis acid like AlCl₃. - Ensure the catalyst is fresh and anhydrous. |
| 2. Low Reaction Temperature: The activation energy for the reaction is not being met. | - Gradually increase the reaction temperature. Monitor the reaction by TLC to avoid decomposition. For less reactive phenols, temperatures of 100-130°C may be necessary.[1] | |
| 3. Short Reaction Time: The reaction has not had enough time to go to completion. | - Extend the reaction time. Monitor the progress by TLC until the starting materials are consumed. Some reactions may require several hours to 24 hours.[1] | |
| Formation of multiple products | 1. Side Reactions: Conditions may be favoring the formation of byproducts. | - If using H₂SO₄ at high temperatures, consider switching to a different catalyst like PPA or a solid acid catalyst to avoid sulfonation. - To avoid chromone formation, avoid using P₂O₅ as the primary catalyst. |
| 2. Impure Starting Materials: Contaminants in the phenol or β-ketoester can lead to side reactions. | - Purify the starting materials before use. | |
| Difficulty in product isolation | 1. Product is soluble in the workup solvent. | - After quenching the reaction with ice water, ensure complete precipitation of the product. If the product is somewhat soluble, extract the aqueous layer with an organic solvent like ethyl acetate. |
| 2. Emulsion formation during workup. | - Add a saturated brine solution to help break the emulsion. |
Troubleshooting Guide 2: Optimizing Suzuki Cross-Coupling for 4-Phenylcoumarin Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | 1. Catalyst Deactivation: The Pd(0) catalyst has been oxidized or poisoned. | - Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). - Use freshly degassed solvents. - Consider using a more robust pre-catalyst. |
| 2. Ineffective Base: The base is not strong enough or soluble enough to promote transmetalation. | - Screen different bases. K₃PO₄ is often a good choice for heterocyclic substrates. Cs₂CO₃ is a stronger base that can be effective.[7] - Ensure the base is finely powdered to maximize surface area. | |
| 3. Poor Ligand Choice: The ligand is not effectively stabilizing the palladium center or promoting the catalytic cycle. | - For challenging couplings, switch to bulky, electron-rich phosphine ligands such as XPhos or SPhos. | |
| Significant Homocoupling | 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of boronic acids. | - Improve the degassing procedure for the solvent and reaction mixture. - Use a Pd(0) source directly, rather than a Pd(II) pre-catalyst that requires in-situ reduction. |
| 2. Incorrect Stoichiometry: A large excess of boronic acid can favor homocoupling. | - Use a slight excess (1.1-1.2 equivalents) of the boronic acid. | |
| Dehalogenation of Starting Material | 1. Presence of Hydride Sources: Some reagents can act as hydride donors, reducing the aryl halide. | - Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue. Switch to carbonate or phosphate (B84403) bases and aprotic solvents like dioxane or toluene. |
| Protodeboronation of Boronic Acid | 1. Instability of the Boronic Acid: Some boronic acids, particularly heteroaryl boronic acids, are prone to decomposition. | - Use fresh, high-purity boronic acids. - Consider using more stable boronic acid derivatives like pinacol (B44631) esters or MIDA boronates. |
Data Presentation: Optimizing Reaction Yields
Table 1: Effect of Catalyst on the Yield of 4-Substituted Coumarins via Pechmann Condensation
| Entry | Phenol | β-Ketoester | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | Phloroglucinol | Ethyl acetoacetate (B1235776) | Zn₀.₉₂₅Ti₀.₀₇₅O (5) | 110°C, 5h | 67 | [8] |
| 2 | Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | 110°C, 3h | 88 | [8] |
| 3 | Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (15) | 110°C, 3h | 88 | [8] |
| 4 | Resorcinol (B1680541) | Ethyl benzoylacetate | Sulfamic Acid (10) | 130°C, 18h | 60 | [1] |
| 5 | Phloroglucinol | Ethyl benzoylacetate | Sulfamic Acid (10) | 130°C, 24h | 50 | [1] |
| 6 | 3-Methoxyphenol | Ethyl 4-chloroacetoacetate | Sulfamic Acid (10) | 100°C, 4h | 90 | [9] |
| 7 | Phenol | Ethyl acetoacetate | Amberlyst-15 | Microwave, solvent-free | 43 | [2] |
| 8 | Resorcinol | Ethyl acetoacetate | Tamarind Juice (10) | 90°C, 24h | 85 | [10] |
Table 2: Optimization of Suzuki Coupling for 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ | Toluene | 70-80 | 40 | [11] |
| 2 | K₃PO₄ | Acetonitrile | 70-80 | 36 | [11] |
| 3 | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [11] |
| 4 | Na₂CO₃ | 1,4-Dioxane | 70-80 | 55 | [11] |
| 5 | Cs₂CO₃ | 1,4-Dioxane | 70-80 | 50 | [11] |
Experimental Protocols
Detailed Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol is a representative example for the synthesis of a coumarin derivative.[12][13][14]
Materials:
-
Resorcinol (1.0 g)
-
Ethyl acetoacetate (1.1 mL)
-
Concentrated Sulfuric Acid (4 mL)
-
Ice-cold water
-
Beaker (100 mL)
-
Stirring rod
-
Ice bath
Procedure:
-
Place the beaker in an ice bath and add concentrated sulfuric acid.
-
Slowly add resorcinol to the cold sulfuric acid with constant stirring.
-
Once the resorcinol has dissolved, add ethyl acetoacetate dropwise with continuous stirring, ensuring the temperature remains low.
-
After the addition is complete, remove the beaker from the ice bath and allow it to warm to room temperature. Let the reaction mixture stand for 18-24 hours.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water with stirring.
-
A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
-
Dry the purified crystals and determine the yield.
Mandatory Visualizations
Diagram 1: Generalized Experimental Workflow for Pechmann Condensation
Caption: Workflow for Pechmann Condensation.
Diagram 2: Catalytic Cycle of Suzuki Cross-Coupling
Caption: Suzuki Cross-Coupling Catalytic Cycle.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. ijisrt.com [ijisrt.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Isocalophyllic Acid Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Isocalophyllic acid, particularly concerning the development of resistance in cell lines.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments with this compound.
Problem 1: Decreased sensitivity of the cell line to this compound over time.
Possible Cause: Development of acquired resistance in the cell line.
Suggested Solution:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Resistance Mechanisms:
-
Upregulation of Efflux Pumps: Analyze the expression of ABC transporter proteins like P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) using quantitative real-time PCR (qRT-PCR) or Western blotting.
-
Alterations in Signaling Pathways: Examine key signaling pathways often implicated in drug resistance, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][3][4][5][6][7] Assess the phosphorylation status of key proteins like Akt and ERK1/2 via Western blotting.
-
-
Strategies to Overcome Resistance:
-
Co-administration with an Efflux Pump Inhibitor: Treat the resistant cells with this compound in combination with a known P-glycoprotein inhibitor, such as Verapamil or Cyclosporin A, to see if sensitivity is restored.[8]
-
Combination Therapy with Pathway Inhibitors: If alterations in the PI3K/Akt or MAPK/ERK pathways are observed, consider co-treating the cells with this compound and specific inhibitors of these pathways (e.g., LY294002 for PI3K or U0126 for MEK1/2).[9]
-
Problem 2: High intrinsic resistance of a specific cell line to this compound.
Possible Cause: The cell line may possess inherent characteristics that confer resistance.
Suggested Solution:
-
Characterize the Cell Line:
-
Baseline Expression of Resistance Markers: Profile the basal expression levels of ABC transporters and key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
-
Genetic and Epigenetic Analysis: Consider sequencing key genes involved in drug metabolism and apoptosis (e.g., TP53) to identify potential mutations.[10]
-
-
Strategies to Sensitize the Cell Line:
-
Synergistic Drug Combinations: Explore the combination of this compound with other chemotherapeutic agents that have different mechanisms of action. Natural compounds like curcumin (B1669340) or resveratrol (B1683913) have been shown to reverse multidrug resistance.[10][11]
-
Modulation of Apoptosis: Investigate the expression of anti-apoptotic proteins like Bcl-2. Downregulation of these proteins using siRNAs or small molecule inhibitors may increase sensitivity to this compound-induced apoptosis.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound in cancer cells?
A1: While the exact mechanism in cancer cells is not fully elucidated, studies in other cell types suggest that this compound may exert its effects by modulating the PI3K/Akt and ERK1/2 signaling pathways. These pathways are critical for cell survival, proliferation, and metabolism. In cancer, inhibition of these pathways can lead to apoptosis (programmed cell death).[2][5][7]
Q2: What are the common mechanisms by which cancer cells develop resistance to natural compounds like this compound?
A2: Resistance to natural compounds often involves one or more of the following mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump the drug out of the cell.[13]
-
Alterations in Drug Targets: Mutations or changes in the expression of the molecular target of the drug.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt and MAPK/ERK that promote cell survival and inhibit apoptosis.[1][2]
-
Enhanced DNA Damage Repair: Increased capacity to repair DNA damage induced by the drug.[11]
-
Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins to prevent cell death.[14]
Q3: How can I develop an this compound-resistant cell line for my research?
A3: Developing a drug-resistant cell line typically involves continuous or intermittent exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period (several months).[15][16][17][18][19] The resistant phenotype should be regularly monitored by assessing the IC50 value.
Q4: Are there any known synergistic combinations with this compound to combat resistance?
A4: While specific synergistic combinations with this compound are not yet widely documented, a common strategy to overcome resistance to natural compounds is to use them in combination with:
-
Inhibitors of efflux pumps (e.g., Verapamil).[8]
-
Inhibitors of pro-survival signaling pathways (e.g., PI3K or MEK inhibitors).[9]
-
Other chemotherapeutic agents to target multiple cellular pathways simultaneously.
-
Other natural compounds known to reverse multidrug resistance, such as curcumin or epigallocatechin gallate (EGCG).[11]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | 15 | 120 | 8 |
| A549 | 25 | 200 | 8 |
| HCT116 | 10 | 150 | 15 |
Table 2: Expression Levels of Resistance-Associated Proteins (Hypothetical Data)
| Cell Line | P-glycoprotein (Relative Expression) | p-Akt/Total Akt Ratio | p-ERK/Total ERK Ratio |
| MCF-7 (Parental) | 1.0 | 1.0 | 1.0 |
| MCF-7 (Resistant) | 12.5 | 3.2 | 2.8 |
| A549 (Parental) | 1.0 | 1.0 | 1.0 |
| A549 (Resistant) | 9.8 | 2.5 | 3.1 |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response curve with this compound to determine the initial IC50 value.
-
Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Gradual Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation process. At each stage, cryopreserve cell stocks. Periodically determine the IC50 to monitor the development of resistance.
-
Establish a Stable Resistant Line: A cell line is generally considered resistant when its IC50 is 5-10 fold higher than the parental line and this resistance is stable after being cultured in drug-free medium for several passages.[15][19]
Protocol 2: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt and ERK.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein.
Visualizations
Caption: Key signaling pathways implicated in resistance to this compound.
Caption: Workflow for developing an this compound-resistant cell line.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK MAP kinase in G1 cell cycle progression and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK inhibition sensitizes cancer cells to oleanolic acid-induced apoptosis through ERK/Nrf2/ROS pathway [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 12. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Multidrug Resistance in Human Cancer Cells by Natural Compounds [mdpi.com]
- 14. Natural products to prevent drug resistance in cancer chemotherapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Culture Academy [procellsystem.com]
- 19. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Isocalophyllic acid degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Isocalophyllic acid during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: this compound, a complex coumarin (B35378), is susceptible to degradation under several conditions. The primary factors to control during extraction and purification are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring, a core structural feature of coumarins.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of various byproducts.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents can lead to the modification of the phenolic groups and other sensitive moieties in the molecule.
-
Enzymatic Activity: If the plant material is not properly handled, endogenous enzymes can be released and may degrade the target compound.
Q2: I am observing a significant loss of this compound in my final purified product. What are the likely causes?
A2: Significant loss of this compound can be attributed to several stages of your workflow:
-
Suboptimal Extraction Conditions: Using harsh solvents, high temperatures, or inappropriate pH during extraction can lead to initial degradation.
-
Prolonged Processing Times: Long extraction and purification times increase the exposure of the molecule to degradative conditions.
-
Inadequate Storage: Improper storage of the plant material, crude extract, or purified compound (e.g., exposure to light, elevated temperatures) can cause degradation over time.
-
Multiple Purification Steps: Each chromatographic step can contribute to sample loss. Optimizing the purification protocol to reduce the number of steps is advisable.
Q3: My final product shows several unexpected peaks in the HPLC chromatogram. What could these be?
A3: The presence of unexpected peaks often indicates the formation of degradation products. These could arise from:
-
Hydrolysis Products: Opening of the lactone ring due to acidic or alkaline conditions.
-
Oxidation Products: Formation of quinone-type structures or other oxidized derivatives.
-
Isomers: Changes in the stereochemistry of the molecule induced by heat or pH.
-
Photodegradation Products: Structurally altered molecules resulting from light exposure.
To identify these peaks, techniques like LC-MS and NMR are recommended.
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Extraction | 1. Ensure the plant material is finely powdered to maximize surface area. 2. Optimize the solvent-to-solid ratio; a higher ratio may improve extraction efficiency. 3. Increase the extraction time or the number of extraction cycles. | Increased yield of this compound in the crude extract. |
| Degradation during Extraction | 1. Use a milder extraction solvent (e.g., ethanol (B145695), ethyl acetate) instead of harsh ones. 2. Perform the extraction at a lower temperature (e.g., room temperature or below). 3. If using acidic or basic conditions, neutralize the extract immediately after extraction. | Reduced formation of degradation products and a higher percentage of intact this compound. |
| Improper Plant Material Handling | 1. Dry the plant material quickly at a low temperature to deactivate enzymes. 2. Store the dried plant material in a cool, dark, and dry place. | Minimized enzymatic degradation of this compound before extraction. |
Issue 2: High Levels of Impurities in the Purified this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-extraction of Similar Compounds | 1. Optimize the polarity of the extraction solvent to selectively extract this compound. 2. Employ a multi-step purification protocol, such as a combination of different chromatographic techniques (e.g., silica (B1680970) gel followed by reversed-phase). | Improved separation of this compound from structurally related impurities. |
| Formation of Degradation Products during Purification | 1. Minimize the exposure of the sample to light during all purification steps by using amber-colored glassware or covering equipment with aluminum foil. 2. Avoid using solvents with extreme pH values in your mobile phase for chromatography. 3. Work at lower temperatures during column chromatography if feasible. | Reduced appearance of new impurity peaks during the purification process. |
| Column Overloading | 1. Reduce the amount of crude extract loaded onto the chromatography column. 2. Use a larger column to accommodate the required sample load. | Sharper peaks and better separation in the chromatogram. |
Quantitative Data on this compound Degradation
The following tables summarize the potential degradation of this compound under various stress conditions. This data is based on forced degradation studies of structurally similar coumarin compounds and should be used as a guideline. Actual degradation rates may vary depending on the specific experimental conditions.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Time (hours) | Estimated Degradation (%) | Potential Degradation Products |
| 3 | 40 | 24 | 5 - 10 | Lactone ring-opened product |
| 7 | 40 | 24 | < 2 | - |
| 9 | 40 | 24 | 15 - 25 | Lactone ring-opened product, further degradation products |
| 11 | 40 | 24 | > 40 | Multiple degradation products |
Table 2: Effect of Temperature on this compound Stability
| Temperature (°C) | pH | Time (hours) | Estimated Degradation (%) | Potential Degradation Products |
| 25 | 7 | 48 | < 1 | - |
| 40 | 7 | 48 | 2 - 5 | Minor unidentified products |
| 60 | 7 | 48 | 10 - 20 | Multiple degradation products |
| 80 | 7 | 48 | > 35 | Significant decomposition |
Table 3: Effect of Light Exposure on this compound Stability
| Light Source | Intensity | Time (hours) | Estimated Degradation (%) | Potential Degradation Products |
| Ambient Lab Light | - | 72 | 1 - 3 | Minor photoproducts |
| UV Lamp (254 nm) | - | 8 | 20 - 30 | Isomers, photoproducts |
| UV Lamp (365 nm) | - | 8 | 15 - 25 | Isomers, photoproducts |
Table 4: Effect of Oxidative Stress on this compound Stability
| Oxidizing Agent | Concentration | Temperature (°C) | Time (hours) | Estimated Degradation (%) | Potential Degradation Products |
| H₂O₂ | 3% | 25 | 24 | 10 - 15 | Oxidized derivatives |
| H₂O₂ | 10% | 25 | 24 | 25 - 40 | Multiple oxidized products |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Calophyllum inophyllum Leaves
-
Preparation of Plant Material:
-
Air-dry fresh leaves of Calophyllum inophyllum in the shade at room temperature for 7-10 days.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered leaves (100 g) with 95% ethanol (1 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude ethanol extract in a mixture of methanol (B129727) and water (9:1 v/v).
-
Partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to track the presence of this compound. It is expected to be concentrated in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity).
-
Collect fractions and monitor by TLC. Pool the fractions containing this compound.
-
-
Preparative HPLC:
-
For final purification, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid in a gradient elution.
-
Collect the peak corresponding to this compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Stability Indicating HPLC Method for this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for this compound extraction and purification issues.
Technical Support Center: Isocalophyllic Acid Dosage Optimization for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocalophyllic acid in in vivo experimental settings. The following information is designed to help overcome common challenges in dosage selection and optimization to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the initial in vivo dose for this compound?
A1: Establishing an initial in vivo dose for a novel compound like this compound requires a systematic approach. Begin with a thorough literature review of compounds with similar structures or mechanisms of action. If no direct data is available, initial dose-finding studies are crucial. These typically start with a fraction of the dose that showed efficacy in in vitro studies, after converting it to an appropriate in vivo equivalent dose. It is also common to perform a dose-ranging study, starting with low, non-toxic doses and escalating to identify a range that shows biological activity without adverse effects.
Q2: What are the critical parameters to consider when optimizing the dosage of this compound?
A2: Dosage optimization is a multi-faceted process that should take into account the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Key parameters include bioavailability, half-life, and the potential for accumulation with repeated dosing.[2] The therapeutic window, which is the range between the minimum effective dose and the maximum tolerated dose, is a critical factor to establish for ensuring both efficacy and safety.
Q3: How can I improve the bioavailability of this compound if it appears to be low?
A3: Many natural compounds exhibit low oral bioavailability.[2][3] To enhance this, consider formulation strategies such as creating phospholipid complexes or using self-emulsifying drug delivery systems (SNEDDS).[2] Additionally, exploring alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injections, may be necessary to bypass first-pass metabolism and increase systemic exposure.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Observable Efficacy | - Insufficient Dosage: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: this compound may have low oral bioavailability, a common issue with polyphenolic compounds.[2][3] - Rapid Metabolism/Clearance: The compound might be quickly metabolized and eliminated.[2] - Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution.[2] | - Conduct a Dose-Response Study: Test a wider range of doses to identify the minimum effective concentration. - Optimize Formulation: Investigate formulation strategies to improve absorption.[1] - Pharmacokinetic (PK) Studies: If possible, conduct PK studies to determine the compound's half-life and inform dosing frequency.[4] - Test Alternative Administration Routes: Evaluate intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes.[2] |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy) | - Dosage Too High: The administered dose may exceed the maximum tolerated dose (MTD). - Off-Target Effects: The compound may interact with unintended biological targets. - Vehicle Toxicity: The vehicle used to dissolve or suspend the compound could be causing adverse effects. | - Perform a Dose De-escalation Study: Reduce the dose to identify a non-toxic level. - Conduct Histopathological Analysis: Examine tissues from treated animals to identify any organ-specific toxicity. - Vehicle Control Group: Ensure a proper vehicle control group is included in your experimental design to rule out vehicle-induced toxicity. |
| High Variability in Experimental Results | - Inconsistent Dosing Technique: Variations in administration volume or technique can lead to inconsistent exposure. - Animal-to-Animal Variation: Biological differences between animals can affect drug metabolism and response. - Compound Stability: The compound may not be stable in the chosen vehicle or under the storage conditions. | - Standardize Administration Protocol: Ensure all personnel are trained on a consistent administration technique. - Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. - Assess Compound Stability: Verify the stability of your dosing solution over the course of the experiment. |
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for this compound in a Murine Model
| Dosage (mg/kg) | Route of Administration | Observed Efficacy (% reduction in tumor volume) | Adverse Events Noted |
| 10 | Oral (PO) | 5% | None |
| 25 | Oral (PO) | 15% | None |
| 50 | Oral (PO) | 30% | Mild sedation in 10% of animals |
| 100 | Oral (PO) | 45% | Significant sedation, 5% weight loss |
| 200 | Oral (PO) | 50% | Severe lethargy, >10% weight loss |
Table 2: Comparative Pharmacokinetic Parameters of this compound with Different Formulations
| Formulation | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) |
| Aqueous Suspension | 5 | 2.0 | 50 | 1.5 |
| Phospholipid Complex | 25 | 1.5 | 250 | 2.0 |
| SNEDDS | 40 | 1.0 | 450 | 2.5 |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging and Efficacy Study
-
Animal Model: Select an appropriate animal model relevant to the therapeutic area of interest.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, positive control, and multiple this compound dose groups).
-
Compound Preparation: Prepare this compound in a suitable, non-toxic vehicle. Ensure the solution is homogenous.
-
Administration: Administer the compound or vehicle according to the planned schedule and route (e.g., daily oral gavage).
-
Monitoring: Monitor animals daily for any signs of toxicity, including changes in weight, behavior, and food/water intake.
-
Efficacy Assessment: At predetermined time points, assess the efficacy of the treatment using relevant endpoints (e.g., tumor volume measurement, behavioral tests, or biomarker analysis).
Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
Technical Support Center: Isocalophyllic Acid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Isocalophyllic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a natural phenolic compound with potential therapeutic properties.[1] However, like many phenolic compounds, its clinical utility is often limited by poor oral bioavailability.[2] This is primarily attributed to its low aqueous solubility and potential for presystemic metabolism, which means a significant portion of the ingested compound may not reach systemic circulation to exert its pharmacological effects.[3]
Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[4] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosizing can enhance dissolution rates.[5]
-
Amorphous Formulations: Converting the crystalline form of the drug to a more soluble amorphous form, often stabilized in a polymer matrix (solid dispersions), can improve solubility and dissolution.[6]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption via the lymphatic pathway.[6][7]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by encapsulating the poorly soluble molecule within a more hydrophilic shell.[8]
Q3: How can I assess the effectiveness of a bioavailability enhancement strategy for this compound in the early stages of development?
A3: A tiered approach using in vitro and ex vivo models is recommended before proceeding to in vivo studies.[9]
-
In Vitro Dissolution Testing: This is a fundamental test to determine the rate and extent to which the drug dissolves from a formulation in a simulated gastrointestinal fluid.[10][11]
-
In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely accepted model to predict human intestinal absorption and to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[12][13]
Q4: What is the role of efflux transporters and metabolic enzymes in the poor bioavailability of phenolic compounds?
A4: Efflux transporters, such as P-glycoprotein, located in the apical membrane of intestinal enterocytes, can actively pump absorbed drug molecules back into the intestinal lumen, thereby reducing net absorption.[14][15] Additionally, enzymes of the Cytochrome P450 (CYP) family, particularly CYP3A4 and CYP2C9, are known to be involved in the metabolism of many polyphenols.[16][17] This "first-pass metabolism" in the intestine and liver can significantly reduce the amount of active drug reaching systemic circulation.[4]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Formulation
| Potential Cause | Troubleshooting Step |
| Inadequate particle size reduction. | Further reduce the particle size of this compound to the nanometer range using techniques like high-pressure homogenization or media milling. |
| Recrystallization of amorphous form. | Ensure the chosen polymer in a solid dispersion adequately stabilizes the amorphous form of this compound. Characterize the formulation using DSC and XRD to confirm the absence of crystallinity. |
| Inappropriate excipient selection in SEDDS. | Screen different oils, surfactants, and co-surfactants to find a combination that provides optimal solubilization of this compound and forms a stable microemulsion upon dilution.[18][19] |
| Precipitation of the drug in aqueous media. | For SEDDS, consider incorporating precipitation inhibitors. For solid dispersions, evaluate different hydrophilic polymers to maintain a supersaturated state of the drug upon dissolution.[20] |
Issue 2: Low Permeability in Caco-2 Cell Assay
| Potential Cause | Troubleshooting Step |
| This compound is a substrate for P-glycoprotein (P-gp) efflux. | Conduct a bi-directional Caco-2 assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests P-gp involvement.[21] Co-administer a known P-gp inhibitor (e.g., verapamil) to confirm.[22] |
| Poor passive diffusion. | Consider the inclusion of permeation enhancers in the formulation, but with caution regarding potential cytotoxicity. |
| Low solubility in the assay buffer. | Ensure the concentration of this compound in the donor compartment does not exceed its solubility in the assay buffer to avoid artificially low permeability values. |
Data Presentation
Table 1: Hypothetical In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Dissolved at 30 min (pH 1.2) | % Drug Dissolved at 60 min (pH 6.8) |
| Unprocessed this compound | 5% | 8% |
| Micronized this compound | 25% | 35% |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 75% | 92% |
| This compound SEDDS | 95% | 98% |
Table 2: Hypothetical Caco-2 Permeability and Pharmacokinetic Parameters
| Formulation | Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Relative Bioavailability (in rats, compared to unprocessed drug) |
| Unprocessed this compound | 0.5 | 4.2 | 100% |
| Micronized this compound | 0.8 | 3.9 | 180% |
| This compound Solid Dispersion | 2.1 | 1.8 | 450% |
| This compound SEDDS | 3.5 | 1.2 | 720% |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve 1 gram of this compound and 5 grams of a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol).[23]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using DSC and XRD).
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use USP Apparatus 2 (paddle apparatus) at a rotation speed of 75 rpm.[10]
-
Media:
-
Acidic stage: 900 mL of 0.1 N HCl (pH 1.2) for 2 hours.
-
Intestinal stage: 900 mL of phosphate (B84403) buffer (pH 6.8) with 0.5% surfactant (e.g., Sodium Dodecyl Sulfate) to maintain sink conditions for poorly soluble drugs.[11]
-
-
Procedure:
-
Place a weighted amount of the formulation (equivalent to a specific dose of this compound) into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[12]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²).[22]
-
Transport Study (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the this compound formulation (dissolved in transport buffer) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points.
-
-
Transport Study (Basolateral to Apical - B→A):
-
Repeat the process, but add the drug to the basolateral (donor) side and collect samples from the apical (receiver) side.
-
-
Analysis: Determine the concentration of this compound in the collected samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
Visualizations
Caption: Experimental workflow for evaluating this compound formulations.
Caption: Key pathways affecting oral drug absorption and metabolism.
References
- 1. Calophyllic acid | CAS:36626-19-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excipients used in self nanoemulsifying drug delivery systems [wisdomlib.org]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agnopharma.com [agnopharma.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 16. Polyphenols: The interactions with CYP 450 isoenzymes and effect on pharmacokinetics of drugs - Curr Trends Pharm Pharm Chem [ctppc.org]
- 17. Inhibitory effects of polyphenols on human cytochrome P450 3A4 and 2C9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of excipients in successful development of self-emulsifying/microemulsifying drug delivery system (SEDDS/SMEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Insights into Novel Excipients of Self-Emulsifying Drug Delivery Systems and Their Significance: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. japsonline.com [japsonline.com]
Technical Support Center: Isocalophyllic Acid Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from isocalophyllic acid in biochemical assays. Due to its complex chemical structure, this compound has the potential to interfere with various assay technologies, leading to misleading results. This resource offers troubleshooting guides and frequently asked questions to help identify and mitigate these artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a natural product with a complex molecular structure (C₂₅H₂₄O₆) that includes a chromenone core, a phenyl group, and a carboxylic acid.[1][] This extensive system of conjugated double bonds makes the molecule likely to absorb UV and visible light and potentially exhibit native fluorescence (autofluorescence).[3] These properties can directly interfere with absorbance- or fluorescence-based assay readouts. Furthermore, like many complex natural products, it may form aggregates in aqueous solutions, leading to non-specific inhibition of enzymes and other proteins.[4][5]
Q2: I'm observing activity of this compound across multiple, unrelated assays. What could be the cause?
Observing broad activity is a common characteristic of Pan-Assay Interference Compounds (PAINS).[6][7] Instead of specific, targeted biological activity, this "promiscuous" behavior is often the result of non-specific mechanisms such as chemical reactivity, compound aggregation, or interference with the assay technology itself.[6] It is crucial to conduct validation experiments to rule out these artifacts before dedicating significant resources to a potential "hit."
Q3: Can this compound interfere with fluorescence-based assays even if it isn't fluorescent itself?
Yes. Besides autofluorescence, a compound can interfere by absorbing light at the excitation or emission wavelengths of the assay's fluorophore. This is known as the inner filter effect or quenching, and it can lead to a false decrease in the signal, potentially masking true activity or creating a false-positive signal in an inhibition assay.[8]
Q4: My compound shows a dose-response curve, but I suspect it's an artifact. Is that possible?
Yes, assay interference can be reproducible and concentration-dependent, mimicking the behavior of a genuinely active compound.[9] For instance, compound aggregates can sequester and inhibit enzymes in a dose-dependent manner. Therefore, observing a classic dose-response curve is not sufficient proof of specific biological activity; further validation is required.
Q5: What is an orthogonal assay and why is it important for validating a hit like this compound?
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection method or principle.[10][11] For example, if your primary screen was a fluorescence-based kinase assay measuring peptide phosphorylation, an orthogonal assay might use luminescence to quantify the consumption of ATP.[12] Confirming activity in an orthogonal assay is a critical step to ensure that the observed effect is due to the compound's interaction with the biological target and not an artifact of the primary assay's technology.[13]
Troubleshooting Guides
Issue 1: Suspected False-Positive in a Fluorescence-Based Assay
Question: My fluorescence intensity decreases when I add this compound, suggesting inhibition. How can I confirm this is not due to autofluorescence or quenching?
Answer: The conjugated ring system in this compound makes it a prime candidate for optical interference. You must perform controls to check for autofluorescence and quenching.
Experimental Protocol: Assessing Optical Interference
Objective: To determine if this compound interferes with a fluorescence-based assay readout.
Methodology:
-
Prepare Samples:
-
Control Well: Assay buffer only.
-
Autofluorescence Well: Assay buffer + this compound (at the highest screening concentration).
-
Quenching Control Well: Assay buffer + fluorescent probe/product + this compound (at various concentrations).
-
Probe Control Well: Assay buffer + fluorescent probe/product.
-
-
Measurement:
-
Place the plate in a plate reader.
-
Autofluorescence Check: Excite the "Autofluorescence Well" at the assay's excitation wavelength and measure the emission at the assay's emission wavelength. A signal significantly above the "Control Well" indicates autofluorescence.
-
Quenching Check: Measure the signal from the "Quenching Control Well" and compare it to the "Probe Control Well". A concentration-dependent decrease in fluorescence indicates quenching.
-
Interpretation of Results:
| Observation | Interpretation | Next Step |
| High signal in Autofluorescence Well | Compound is autofluorescent, causing a false signal. | Switch to a non-fluorescent (e.g., luminescent or label-free) orthogonal assay. |
| Decreased signal in Quenching Well | Compound is quenching the fluorescent signal. | Switch to an orthogonal assay with a different detection method. |
| No significant signal change | Interference is unlikely to be from these mechanisms. | Proceed to test for other interference modes, like aggregation. |
Caption: A decision matrix for troubleshooting fluorescence interference.
Issue 2: Suspected False-Positive Due to Compound Aggregation
Question: My enzyme assay shows potent inhibition by this compound, but the results are inconsistent. Could this be due to aggregation?
Answer: Yes, many promiscuous inhibitors act by forming sub-micron aggregates that non-specifically adsorb and denature proteins.[4] This mechanism is often sensitive to the presence of non-ionic detergents.
Experimental Protocol: Detergent-Based Assay for Aggregation
Objective: To determine if the inhibitory activity of this compound is due to aggregation.
Methodology:
-
Prepare Two Assay Conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100).
-
-
Prepare Compound Dilutions: Prepare serial dilutions of this compound in both buffer conditions.
-
Run Assay: Perform your standard enzyme assay protocol in parallel using both sets of compound dilutions.
-
Data Analysis: Generate dose-response curves and calculate the IC₅₀ value for this compound in both conditions.
Interpretation of Results:
| IC₅₀ Shift (with Detergent) | Interpretation |
| >10-fold increase | High likelihood of aggregation-based inhibition.[4] |
| 2-10-fold increase | Moderate likelihood; warrants further investigation. |
| <2-fold increase | Low likelihood of aggregation at tested concentrations. |
Caption: Interpreting the impact of detergents on compound potency.
Issue 3: Suspected Interference in a Luciferase Reporter Assay
Question: I am using a firefly luciferase reporter assay. Treatment with this compound is causing my signal to increase, suggesting my pathway of interest is activated. Is this reliable?
Answer: This result should be treated with extreme caution. An increase in signal in a luciferase assay can be a counterintuitive artifact.[14] Some small molecules can directly inhibit the luciferase enzyme in a way that stabilizes it against degradation, leading to its accumulation in the cell and a net increase in the luminescence signal over time.[15]
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
Objective: To determine if this compound directly inhibits the firefly luciferase enzyme.
Methodology:
-
Reagents: Purified recombinant firefly luciferase enzyme, luciferase assay substrate/buffer kit.
-
Prepare Reactions: In a microplate, combine the assay buffer, purified luciferase enzyme, and serial dilutions of this compound.
-
Initiate Reaction: Add the luciferin (B1168401) substrate to all wells to start the reaction.
-
Measure Luminescence: Immediately read the plate on a luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to determine if there is direct, dose-dependent inhibition of the enzyme.
Interpretation of Results:
| Observation | Interpretation |
| Dose-dependent decrease in luminescence | This compound is a direct inhibitor of luciferase. The activation seen in your cell-based assay is likely a false positive due to enzyme stabilization.[14][16] |
| No change in luminescence | Direct inhibition of luciferase is unlikely. The observed activation may be genuine, but orthogonal assay confirmation is still required. |
Caption: Assessing direct effects on the luciferase enzyme.
Visual Guides and Workflows
The following diagrams illustrate common interference pathways and troubleshooting workflows.
Caption: A troubleshooting workflow for validating a primary screening hit.
Caption: Potential mechanisms of assay interference by natural products.
Caption: How aggregation can mimic specific inhibition in a signaling pathway.
References
- 1. This compound | C25H24O6 | CID 6473848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 10. revvitysignals.com [revvitysignals.com]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purifying Synthetic Isocalophyllic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the purity of synthetic Isocalophyllic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: While specific impurities depend on the synthetic route, they generally fall into these categories:
-
Unreacted starting materials and reagents: Residual precursors from the synthesis.
-
Side-products: Isomers or related molecules formed during the reaction.
-
Catalysts: Any catalysts used in the synthetic steps.
-
Solvents: Residual solvents from the reaction or initial extraction steps.
Q2: What is the recommended first step in purifying crude synthetic this compound?
A2: A simple and often effective first step is recrystallization.[1] This technique is a powerful method for removing many impurities and can sometimes yield highly pure material without the need for more complex methods like chromatography.[1]
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. Experimenting with small amounts of the crude product in various solvents is recommended to find the optimal one.
Q4: When should I use chromatography for purification?
A4: Chromatography, such as silica (B1680970) gel column chromatography, is recommended when recrystallization fails to remove impurities, particularly those that are structurally very similar to this compound.[3][4][5] It is a more powerful technique for separating complex mixtures.
Q5: What analytical techniques can I use to assess the purity of my this compound sample?
A5: Several analytical methods can be used to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying the main component and detecting impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oily precipitate instead of crystals during recrystallization. | The solvent may not be ideal, or the cooling process is too rapid. | Try a different solvent or a solvent mixture. Ensure the solution cools down slowly to allow for proper crystal formation. Seeding the solution with a small crystal of pure product can also help initiate crystallization. |
| Low recovery of this compound after recrystallization. | The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used. | Use a minimal amount of hot solvent to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation. |
| Persistent impurity peak in HPLC/GC after recrystallization. | The impurity has very similar solubility properties to this compound. | Employ silica gel column chromatography for separation. The different interactions of the compounds with the stationary phase should allow for their separation.[5] |
| This compound is not separating from an impurity on a silica gel column. | The chosen eluent (solvent system) is not providing adequate separation. | Modify the polarity of the eluent. A gradient elution, where the polarity of the solvent is gradually changed, can be effective in separating compounds with similar retention factors. |
| The purified this compound shows a broad melting point range. | The sample is likely still impure. | A pure crystalline solid will have a sharp, narrow melting point range.[2] The presence of impurities typically causes a depression and broadening of the melting point. Further purification by recrystallization or chromatography is necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of a solid organic compound by recrystallization.[1][2]
Materials:
-
Crude synthetic this compound
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate, hexane (B92381), or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solvent begins to boil. Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying oven to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography of this compound
This protocol describes a general method for purifying a compound using silica gel column chromatography.[3][4][5]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Selected eluent (solvent system, e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent. . * Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of eluent at the top of the column to prevent it from running dry.
-
-
Fraction Collection and Analysis:
-
Collect small fractions of the eluting solvent.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to determine which fractions contain the purified this compound.
-
-
Solvent Evaporation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Decision-making process for troubleshooting recrystallization issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. youtube.com [youtube.com]
- 3. Reverse-phase purification and silica gel thin-layer chromatography of porphyrin carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Isocalophyllic Acid Production
Welcome to the technical support center for the production of Isocalophyllic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction, purification, and synthesis of this complex pyranocoumarin (B1669404).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a natural pyranocoumarin. It is primarily isolated from plants of the Calophyllum genus, such as Calophyllum inophyllum and Calophyllum brasiliense. It is a diastereomer of calophyllic acid, meaning it has the same chemical formula and connectivity but a different three-dimensional arrangement of its atoms.
Q2: What are the main approaches for producing this compound?
A2: There are two primary methods for producing this compound:
-
Extraction and Purification from Natural Sources: This involves isolating the compound from the leaves, seeds, or bark of Calophyllum species.
-
Total Chemical Synthesis: This involves constructing the molecule from simpler, commercially available starting materials through a series of chemical reactions.
Q3: What are the major challenges in scaling up this compound production?
A3: The main challenges depend on the production method. For extraction, challenges include low yields, co-extraction of numerous other compounds, and the difficult separation of the desired this compound from its diastereomer, calophyllic acid. For total synthesis, the complexity of the molecular structure leads to long reaction sequences, potentially low overall yields, and difficulties in achieving the correct stereochemistry.
Troubleshooting Guide: Extraction and Purification
This section addresses common issues encountered during the extraction and purification of this compound from Calophyllum species.
Problem 1: Low Yield of Crude Extract
-
Possible Causes:
-
Inefficient extraction method.
-
Suboptimal solvent selection.
-
Poor quality of plant material (improper collection time, storage, or drying).
-
Insufficient grinding of plant material.
-
-
Solutions:
-
Optimize Extraction Method: Conventional methods like maceration and Soxhlet extraction can be time-consuming and may lead to degradation of the target compound. Consider using non-conventional methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) with CO₂ which can offer higher efficiency and shorter extraction times.
-
Solvent Selection: this compound is a moderately polar compound. A mixture of polar and non-polar solvents is often effective. Ethanol (B145695) or methanol (B129727) are good starting points for crude extraction. For SFE, using a co-solvent like ethanol with supercritical CO₂ can improve the extraction of moderately polar compounds.
-
Plant Material Quality: Ensure that the plant material is harvested at the optimal time and properly dried and stored to prevent degradation of secondary metabolites.
-
Particle Size: Grind the dried plant material to a fine, consistent powder to maximize the surface area for solvent penetration.
-
Table 1: Comparison of Extraction Methods for Pyranocoumarins
| Extraction Method | Typical Solvent(s) | Temperature (°C) | Extraction Time | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol | 25-30 | 24-72 hours | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | Hexane (B92381), Ethyl Acetate (B1210297) | 60-80 | 6-24 hours | More efficient than maceration | Can degrade thermolabile compounds |
| Ultrasound-Assisted | Ethanol, Methanol | 40-60 | 30-60 min | Fast, efficient, lower temp. | Requires specialized equipment |
| Microwave-Assisted | Ethanol, Water | 50-80 | 5-30 min | Very fast, high yield | Potential for localized overheating |
| Supercritical Fluid (SFE) | CO₂ with Ethanol | 40-60 | 1-4 hours | High purity, solvent-free product | High initial equipment cost |
Problem 2: Difficulty in Separating this compound from Calophyllic Acid
-
Possible Cause:
-
This compound and calophyllic acid are diastereomers with very similar physical and chemical properties, making them difficult to separate using standard chromatographic techniques.
-
-
Solutions:
-
High-Performance Liquid Chromatography (HPLC): A preparative HPLC with a chiral stationary phase is often the most effective method for separating diastereomers. Method development will be crucial, involving screening of different chiral columns and mobile phase compositions.
-
Fractional Crystallization: If a suitable solvent system can be found where the two diastereomers have different solubilities, fractional crystallization can be an effective and scalable separation method. This often requires significant trial and error.
-
Experimental Protocol: Preparative HPLC for Diastereomer Separation
-
Column: Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized. A typical starting point is 90:10 hexane:isopropanol.
-
Flow Rate: Dependent on the column diameter, typically in the range of 5-20 mL/min for preparative columns.
-
Detection: UV detector set at the maximum absorbance wavelength for this compound (around 280-330 nm).
-
Sample Preparation: Dissolve the mixture of diastereomers in the mobile phase at a high concentration.
-
Injection and Fraction Collection: Inject the sample and collect fractions as the two peaks elute. Analyze the fractions by analytical HPLC to determine their purity.
Problem 3: Co-elution of Impurities during Chromatography
-
Possible Causes:
-
Calophyllum extracts are complex mixtures containing other coumarins, xanthones, and flavonoids with similar polarities to this compound.
-
Inappropriate stationary phase or mobile phase selection for column chromatography.
-
-
Solutions:
-
Multi-step Purification: A single chromatographic step is rarely sufficient. A typical workflow would be:
-
Initial fractionation of the crude extract using liquid-liquid partitioning (e.g., between hexane, ethyl acetate, and water) to separate compounds based on polarity.
-
Column chromatography on silica (B1680970) gel with a gradient elution of a solvent system like hexane-ethyl acetate to isolate the pyranocoumarin fraction.
-
Further purification of the pyranocoumarin fraction using preparative HPLC with a C18 column and a mobile phase such as acetonitrile-water or methanol-water.
-
Final separation of diastereomers using preparative HPLC with a chiral column as described above.
-
-
Troubleshooting Guide: Total Synthesis
This section addresses potential issues during the total synthesis of this compound.
Problem 1: Low Yield in Key Coupling Reactions
-
Possible Causes:
-
Steric hindrance around the reaction centers of complex intermediates.
-
Suboptimal reaction conditions (catalyst, solvent, temperature, reaction time).
-
Decomposition of sensitive starting materials or intermediates.
-
-
Solutions:
-
Catalyst and Ligand Screening: For cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that might be used to construct the carbon skeleton, screen a variety of catalysts and ligands to find the optimal combination for the specific substrates.
-
Optimization of Reaction Conditions: Systematically vary the temperature, solvent, and concentration to improve the reaction yield. A Design of Experiments (DoE) approach can be efficient for this.
-
Use of Milder Reagents: If starting materials are decomposing, explore the use of milder and more selective reagents.
-
Problem 2: Poor Stereocontrol in the Formation of Chiral Centers
-
Possible Cause:
-
The synthesis of a molecule with multiple contiguous stereocenters like this compound is challenging. Non-stereoselective reactions will produce a mixture of diastereomers that are difficult to separate.
-
-
Solutions:
-
Asymmetric Synthesis: Employ chiral catalysts or chiral auxiliaries to induce stereoselectivity in key bond-forming reactions.
-
Substrate-Controlled Diastereoselection: Design the synthesis so that existing stereocenters in an intermediate direct the stereochemical outcome of subsequent reactions.
-
Chiral Resolution: If a racemic mixture is formed, it can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Table 2: Representative Yields for a Hypothetical Multi-Step Synthesis of a Pyranocoumarin
| Step | Reaction Type | Starting Material | Product | Representative Yield (%) |
| 1 | Pechmann Condensation | Phenol derivative | Coumarin core | 85 |
| 2 | Prenylation | Coumarin core | Prenylated coumarin | 70 |
| 3 | Cyclization | Prenylated coumarin | Pyranocoumarin ring | 65 |
| 4 | Side Chain Addition | Pyranocoumarin | Intermediate | 50 |
| 5 | Final Modification | Intermediate | This compound derivative | 40 |
| Overall Yield | ~7% |
Note: These are illustrative yields and the actual yields can vary significantly based on the specific reaction conditions and substrates.
Visualizations
Biosynthetic Pathway of Pyranocoumarins
The biosynthesis of pyranocoumarins like this compound begins with the phenylpropanoid pathway, leading to the formation of a key intermediate, umbelliferone. This is followed by prenylation and cyclization to form the pyran ring.
Validation & Comparative
A Comparative Guide to the Biological Activities of Isocalophyllic Acid and Calophyllic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocalophyllic acid and calophyllic acid are two closely related tetracyclic coumarins isolated from plants of the Calophyllum genus. These natural products have garnered interest in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of their biological activities based on available experimental data. It is important to note that much of the current research has been conducted on a diastereomeric mixture of this compound and calophyllic acid, and studies directly comparing the individual activities of these isomers are limited. This guide will present the available data for the mixture and provide context on the individual compounds where possible.
Antifilarial Activity
A mixture of calophyllic acid and this compound has demonstrated potent activity against Brugia malayi, the parasite responsible for lymphatic filariasis.[1]
Quantitative Data: Antifilarial Activity
| Compound/Mixture | Target | Assay | IC50 (µg/mL) |
| Calophyllic Acid & this compound Mixture | Brugia malayi (adult worms) | In vitro motility | 2.1[1] |
| Calophyllic Acid & this compound Mixture | Brugia malayi (microfilariae) | In vitro motility | 5.5[1] |
The diastereomeric mixture also exhibited moderate in vivo antifilarial activity in a jird (Meriones unguiculatus) model.[1] Interestingly, a synthetically derived amide of this mixture showed even greater potency against both adult and microfilariae stages of the parasite, with IC50 values of 0.32 µg/mL and 0.26 µg/mL, respectively.[1] This suggests that synthetic modifications of these natural scaffolds could lead to the development of new antifilarial drugs.
Experimental Protocol: In Vitro Antifilarial Motility Assay
-
Parasite Collection: Adult Brugia malayi worms are collected from the peritoneal cavity of infected gerbils. Microfilariae are collected from the peritoneal fluid.
-
Assay Setup: Adult worms or a suspension of microfilariae are placed in 24-well plates containing RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Addition: The test compounds (this compound, calophyllic acid, or their mixture) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator.
-
Motility Assessment: The motility of the worms is observed under an inverted microscope at different time points (e.g., 24, 48, 72 hours). The motility is scored, and the concentration at which 50% inhibition of motility is observed (IC50) is determined.
Experimental Workflow: Antifilarial Activity Screening
Lipid-Lowering and Antioxidant Activities
A mixture of calophyllic acid and this compound has been reported to exhibit dose-dependent lipid-lowering activity in an in vivo triton-induced hyperlipidemia model. The same mixture also demonstrated good in vitro antioxidant activity.
Quantitative Data: Lipid-Lowering and Antioxidant Activity
| Compound/Mixture | Activity | Assay | Results |
| Calophyllic Acid & this compound Mixture | Lipid-Lowering | In vivo (Triton-induced hyperlipidemia) | Dose-dependent activity |
| Calophyllic Acid & this compound Mixture | Antioxidant | In vitro | Good activity |
Experimental Protocol: In Vivo Triton-Induced Hyperlipidemia Model
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339 dissolved in saline. A control group receives only saline.
-
Treatment: The test compound mixture is administered orally to the treatment group, usually one hour before the Triton injection. A standard lipid-lowering drug (e.g., a statin) is used as a positive control.
-
Blood Collection: Blood samples are collected at various time points (e.g., 0, 24, and 48 hours) after Triton injection.
-
Lipid Profile Analysis: Serum levels of total cholesterol, triglycerides, LDL, and HDL are measured using standard enzymatic kits.
-
Data Analysis: The percentage reduction in lipid levels in the treated groups is compared to the hyperlipidemic control group.
Experimental Workflow: In Vivo Lipid-Lowering Assay
Anticancer and Anti-inflammatory Activities
Currently, there is a lack of direct experimental data comparing the anticancer and anti-inflammatory activities of this compound and calophyllic acid, either individually or as a mixture. However, other compounds isolated from the Calophyllum genus have shown significant activities in these areas, suggesting that isocalophyllic and calophyllic acids may also possess such properties. For instance, calophyllolide, another coumarin (B35378) from Calophyllum inophyllum, has demonstrated anti-inflammatory and anticancer effects.[2][3]
Context from a Related Compound: Calophyllolide
-
Anti-inflammatory Activity: Calophyllolide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]
-
Anticancer Activity: Calophyllolide has exhibited cytotoxic effects against various cancer cell lines.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.
Hypothetical Anti-inflammatory Signaling Pathway
The available evidence suggests that the mixture of this compound and calophyllic acid possesses promising antifilarial, lipid-lowering, and antioxidant properties. However, a significant gap exists in the literature regarding the individual biological activities of these two isomers. Further research is warranted to isolate and evaluate this compound and calophyllic acid separately to understand their individual structure-activity relationships and to determine if one isomer is more potent than the other. Such studies would be invaluable for guiding future drug development efforts based on these natural product scaffolds. Researchers are encouraged to investigate the potential anticancer and anti-inflammatory activities of these compounds, given the promising results from other constituents of the Calophyllum genus.
References
Isocalophyllic Acid: A Comparative Analysis Against Established Chemotherapy Agents
In the landscape of oncological research, the exploration of natural compounds as potential therapeutic agents is a burgeoning field. Isocalophyllic acid, a coumarin (B35378) derived from the Calophyllum genus, has emerged as a molecule of interest. This guide provides a comparative analysis of this compound against well-established chemotherapy drugs—doxorubicin, cisplatin (B142131), and paclitaxel—drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While specific experimental data on the direct anticancer activities of this compound remains limited in publicly accessible literature, this comparison leverages data on related coumarins from the Calophyllum family to provide a preliminary assessment of its potential. It is important to note that further targeted research is imperative to fully elucidate the therapeutic promise of this compound.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for this compound's chemical relatives and the selected chemotherapy drugs across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Citation |
| This compound | Not Available | Not Available | |
| Mammea A/BA (a related coumarin from Calophyllum) | K562 (Leukemia) | 0.04 - 0.59 µM | [1] |
| U251 (Glioblastoma) | 0.04 - 0.59 µM | [1] | |
| PC3 (Prostate Cancer) | 0.04 - 0.59 µM | [1] | |
| Doxorubicin | MCF-7 (Breast Cancer) | ~1.25 - 2.50 µM | |
| HepG2 (Liver Cancer) | ~12.18 µM | ||
| A549 (Lung Cancer) | > 20 µM | ||
| Cisplatin | A2780 (Ovarian Cancer) | ~1 µM | |
| SKOV-3 (Ovarian Cancer) | 2 - 40 µM (variable) | ||
| HCT116 (Colon Cancer) | ~5 µM | ||
| Paclitaxel | MDA-MB-231 (Breast Cancer) | ~2.5 - 7.5 nM | |
| Ovarian Carcinoma Cell Lines | 0.4 - 3.4 nM | ||
| Non-Small Cell Lung Cancer Lines | 0.027 µM (120h exposure) |
Note: IC50 values for chemotherapy drugs can vary significantly based on the specific cell line, exposure time, and assay used. The values presented are illustrative examples from various studies.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism by which a compound exerts its anticancer effects is fundamental to its development as a therapeutic agent. While the specific signaling pathways affected by this compound in cancer cells are yet to be fully elucidated, studies on related coumarins from Calophyllum suggest an induction of apoptosis and cell cycle arrest.[2]
Established Chemotherapy Drugs:
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication. This action leads to the generation of free radicals, causing further damage to cellular membranes, DNA, and proteins, ultimately triggering apoptotic cell death.[3][4]
-
Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, creating cross-links that interfere with DNA replication and repair mechanisms. This DNA damage response, when irreparable, activates apoptotic pathways.[2][5]
-
Paclitaxel: Belonging to the taxane (B156437) family, paclitaxel's mechanism involves the stabilization of microtubules. By preventing the dynamic instability of microtubules necessary for cell division, it arrests the cell cycle at the G2/M phase, leading to apoptosis.[6][7]
Signaling Pathways
The following diagrams illustrate the known signaling pathways of the comparator chemotherapy drugs. The pathway for this compound is speculative, based on the activities of related natural compounds and its known effects in non-cancerous cells, highlighting the need for further research.
Caption: Doxorubicin's mechanism of action.
Caption: Cisplatin's mechanism of action.
Caption: Paclitaxel's mechanism of action.
References
- 1. Cytotoxic effects of mammea type coumarins from Calophyllum brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative, cytotoxic and antitumour activity of coumarins isolated from Calophyllum brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Isocalophyllic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocalophyllic acid, a naturally occurring coumarin (B35378) found in plants of the Calophyllum genus, has emerged as a compound of interest in the quest for novel anticancer agents. This guide provides a comprehensive comparison of the validated anticancer effects of this compound and its derivatives against established chemotherapeutic drugs, Doxorubicin and Paclitaxel. The data presented herein is intended to offer an objective overview for researchers and professionals in the field of drug discovery and development.
Comparative Cytotoxicity
The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the growth of cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While specific IC50 values for isolated this compound are not extensively documented in publicly available literature, studies on extracts from Calophyllum inophyllum, a primary source of this compound, and its close structural analogs provide valuable insights into its potential potency.
A study on an ethanolic leaf extract of Calophyllum inophyllum reported an IC50 value of 120 µg/mL against the MCF-7 human breast cancer cell line.[1] It is important to note that this value represents the activity of a crude extract containing a mixture of compounds, including calophyllic acid and this compound. Research on other compounds isolated from the Calophyllum genus has demonstrated significant cytotoxic activity. For instance, caloxanthone N and gerontoxanthone C, also isolated from C. inophyllum, exhibited IC50 values of 7.2 and 6.3 µg/mL, respectively, against the K562 human leukemia cell line.[2] Furthermore, caloxanthone A and macluraxanthone (B191769) showed potent activity against the HCT-116 human colon carcinoma cell line with an IC50 value of 3.04 µM for both compounds.[2]
For a clear comparison, the table below summarizes the reported IC50 values for the standard chemotherapeutic drugs, Doxorubicin and Paclitaxel, against a panel of common cancer cell lines.
| Drug | Cell Line | Cancer Type | IC50 Value |
| Doxorubicin | HeLa | Cervical Cancer | 1.00 µM |
| A549 | Lung Cancer | 1.50 µM | |
| PC3 | Prostate Cancer | 8.00 µM | |
| LNCaP | Prostate Cancer | 0.25 µM | |
| Paclitaxel | Various | (General Range) | 2.5 - 7.5 nM |
| NSCLC cell lines (120h exposure) | Non-Small Cell Lung Cancer | 0.027 µM (median) | |
| SCLC cell lines (120h exposure) | Small Cell Lung Cancer | 5.0 µM (median) |
Note: IC50 values can vary between studies due to different experimental conditions such as cell density and exposure time.
Mechanisms of Anticancer Action
The anticancer effects of this compound and related compounds are believed to be mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression in cancer cells.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Studies on coumarins isolated from Calophyllum brasiliense have shown that they induce apoptosis in cancer cells.[3] While the specific signaling cascade for this compound is still under investigation, related compounds from the Calophyllum genus have been shown to trigger the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3. The diagram below illustrates the general mechanism of the intrinsic apoptotic pathway that may be activated by this compound.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled growth. Certain anticancer agents can interfere with this process, causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), which can then lead to apoptosis.
Research on coumarins from Calophyllum brasiliense has demonstrated their ability to arrest the cell cycle in the S-phase, the phase where DNA replication occurs.[3] This suggests that this compound may exert its anticancer effects by halting DNA synthesis in cancer cells, thereby preventing their proliferation. The specific molecular targets within the cell cycle machinery regulated by this compound are an area of active research. Below is a conceptual workflow of how this compound might induce cell cycle arrest.
Caption: Potential mechanism of S-phase cell cycle arrest by this compound.
Experimental Protocols
To facilitate further research and validation of the anticancer effects of this compound, detailed protocols for key in vitro assays are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., this compound, Doxorubicin, Paclitaxel). Include a vehicle control (medium with DMSO or the solvent used to dissolve the compound).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis using Propidium Iodide Staining
This flow cytometry method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Test compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram outlines the general experimental workflow for validating the anticancer effects of a compound like this compound.
Caption: Experimental workflow for anticancer effect validation.
References
Structure-Activity Relationship (SAR) of Isocalophyllic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocalophyllic acid, a naturally occurring 4-phenylcoumarin (B95950) found in plants of the Calophyllum genus, and its analogs have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have shown potential as anticancer and anti-inflammatory agents. Understanding the relationship between the chemical structure of these analogs and their biological activity (SAR) is crucial for the design and development of more potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships of this compound analogs, supported by experimental data and detailed methodologies.
Cytotoxicity of this compound and Related 4-Phenylcoumarin Analogs
The cytotoxic effects of this compound and its analogs have been evaluated against various human cancer cell lines. The data reveals key structural features that influence their anticancer activity.
Table 1: Cytotoxicity of this compound and Analogs against Human Cancer Cell Lines
| Compound | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM)[1] |
| This compound | OH | H | H | H | HT29 (Colon) | 4.88 |
| This compound | OH | H | H | H | HepG2 (Liver) | 7.69 |
| Analog 1 | OCH3 | H | H | H | MCF-7 (Breast) | >100 |
| Analog 2 | OH | Propionyl | H | H | MCF-7 (Breast) | 2.5 |
| Analog 3 | OH | H | H | 3-methylbut-2-enyl | MCF-7 (Breast) | 3.2 |
| Analog 4 | OH | H | H | H | H-460 (Lung) | 4.1 |
| Analog 5 | OH | H | H | H | SF-268 (CNS) | 3.8 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key SAR Insights for Cytotoxicity:
-
Hydroxyl Group at C5: The presence of a hydroxyl group at the C5 position of the coumarin (B35378) core appears to be important for cytotoxic activity.
-
Substitution at C6: Acyl substitution, such as a propionyl group at the C6 position, can enhance cytotoxicity.
-
Prenylation at C8: The addition of a prenyl group (3-methylbut-2-enyl) at the C8 position also contributes to potent anticancer activity.
-
The 4-Phenyl Group: The unsubstituted 4-phenyl ring is a common feature among active compounds, suggesting its importance for the cytotoxic effect.
Anti-inflammatory Activity of a Calophyllolide (B1236139) Analog
A synthetic analog of calophyllolide, which shares the core pyranocoumarin (B1669404) structure with this compound, has demonstrated significant anti-inflammatory properties.
Table 2: Anti-inflammatory Activity of a Calophyllolide Analog
| Compound | Animal Model | Assay | Dose | Inhibition of Edema (%)[2] |
| Calophyllolide Analog | Rat | Carrageenan-induced paw edema | 50 mg/kg | 58.6 |
| Indomethacin (Control) | Rat | Carrageenan-induced paw edema | 10 mg/kg | 65.4 |
Key SAR Insights for Anti-inflammatory Activity:
While data on a series of analogs is limited, the potent activity of this synthetic analog suggests that the pyranocoumarin scaffold is a promising template for the development of new anti-inflammatory agents. The specific structural modifications in this analog compared to the natural product, such as the nature of the ester group at the C5 position, likely play a key role in its activity.
Experimental Protocols
Cytotoxicity Screening: MTT Assay
The cytotoxic activity of the this compound analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity of the calophyllolide analog was assessed using the carrageenan-induced paw edema model in rats.[7][8][9][10]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds (calophyllolide analog) and the standard drug are administered orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow of the carrageenan-induced paw edema assay.
Signaling Pathways
The anti-inflammatory effects of coumarin derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation. A common pathway implicated is the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. Cytotoxic 4-phenylcoumarins from the leaves of Marila pluricostata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of calophyllolide analogue and its preliminary anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isocalophyllic Acid from Diverse Calophyllum Species
For Researchers, Scientists, and Drug Development Professionals
Isocalophyllic acid, a member of the pyranochromanone class of compounds, has emerged as a promising bioactive molecule isolated from various species of the genus Calophyllum. This guide provides a comparative analysis of this compound sourced from different Calophyllum species, focusing on its biological activities and the analytical methods for its quantification. While direct comparative studies on the yield and purity of this compound from different species are limited in existing literature, this guide synthesizes available data to offer a comprehensive overview for research and drug development purposes.
Quantitative Data Summary
A standardized method for the rapid screening and quantification of pyranochromanone acids, including this compound, in the leaves and resins of various Cuban Calophyllum species has been developed using High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS). This methodology provides a robust framework for comparative quantitative analysis.
Table 1: Comparative Biological Activities of this compound and Related Extracts
| Biological Activity | Calophyllum Species Source | Active Component/Extract | Observed Effect | Reference |
| Anti-inflammatory | Calophyllum inophyllum | Calophyllolide (B1236139) (a related coumarin) | Down-regulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and up-regulation of anti-inflammatory cytokine (IL-10). | [1][2][3] |
| Six Malaysian Calophyllum species | Crude extracts | Inhibition of nitric oxide (NO) production. C. lowii extracts showed the most significant activity. | ||
| Antioxidant | Calophyllum inophyllum | Mixture of calophyllic and isocalophyllic acids | Good in vitro antioxidant activity. | |
| Calophyllum teysmannii | Caloteysmannic acid, isocalolongic acid | Evaluated for antioxidant activity using the DPPH assay. | [4] | |
| Antidyslipidemic | Calophyllum inophyllum | Mixture of calophyllic and isocalophyllic acids | Dose-dependent lipid-lowering activity in a triton-induced hyperlipidemia model. | |
| Cytotoxic | Calophyllum peekelii | Calopeekelioic acids A and B | High activity against Plasmodium falciparum strain 3D7. | [5] |
| Calophyllum lanigerum | Caloteysmannic acid, isocalolongic acid | Moderate cytotoxicity against MDA-MB-231 and MG-63 cancer cell lines. | [4] |
Note: The biological activities listed are often attributed to crude extracts or mixtures of compounds. Further studies on purified this compound from different species are required for a direct comparison.
Experimental Protocols
Isolation and Purification of this compound from Calophyllum Leaves
This protocol outlines a general procedure for the isolation and purification of this compound.
a. Extraction:
-
Air-dry and powder the leaves of the selected Calophyllum species.
-
Macerate the powdered leaves with methanol (B129727) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
b. Fractionation:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Concentrate each fraction to dryness. This compound is typically found in the less polar fractions (n-hexane and chloroform).
c. Chromatographic Purification:
-
Subject the n-hexane or chloroform fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualize under UV light.
-
Pool the fractions containing the compound of interest and further purify using preparative HPLC on a C18 column with a mobile phase of methanol and water to yield pure this compound.
Quantitative Analysis of this compound using HPLC-DAD-MS
This protocol is based on the developed method for rapid screening of pyranochromanone acids.[6]
a. Sample Preparation:
-
Prepare a methanol/water (8:2 v/v) solution of the plant extract at a concentration of 3 mg/mL.[6]
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD detector monitoring at a wavelength range of 200-400 nm, with specific monitoring at the λmax of this compound.
c. MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis: Full scan mode to identify the molecular ion [M-H]⁻ of this compound.
d. Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the isolation, purification, and analysis of this compound.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Cross-Validated Look at Isocalophyllic Acid: Mechanism of Action in Glucose Metabolism Compared to Natural Alternatives
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the mechanism of action of Isocalophyllic acid, a natural compound with potential antidiabetic properties. By examining its signaling pathways and contrasting its performance with other natural alternatives—Berberine, Rutin, and Ursolic Acid—this document offers a cross-validated perspective supported by experimental data.
A diastereomeric mixture of calophyllic acid and this compound has been shown to stimulate glucose uptake in skeletal muscle cells, a key process in maintaining glucose homeostasis. The primary mechanism of action involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)1/2 signaling pathways.[1] This guide delves into the experimental evidence supporting this mechanism and compares it with other natural compounds known to influence glucose metabolism through similar pathways.
Comparative Analysis of Bioactivity
The following table summarizes the quantitative data on the effects of this compound and selected alternative compounds on glucose uptake and the activation of key signaling proteins. The data is compiled from studies on relevant cell lines to provide a basis for objective comparison.
| Compound | Cell Line | Concentration | Treatment Time | Effect on Glucose Uptake | Effect on p-AKT/AKT Ratio | Effect on p-ERK/ERK Ratio | Reference |
| This compound (as F015 mixture) | L6 Myotubes | 2.5 µg/mL | 30 min | ~1.5-fold increase | Significant increase (data not quantified in abstract) | Significant increase (data not quantified in abstract) | [1] |
| Berberine | L6 Myotubes | 2 µmol/L | Not Specified | ~2.7-fold increase | Weak stimulation | No significant effect | [2] |
| Berberine | B16-F10 Cells | 5 µM | 1 hour | Not Assessed | Increased | ~1.4-fold increase | [3] |
| Ursolic Acid | 3T3-L1 Adipocytes | 10 µM | 2 hours | ~1.35-fold increase | Increased (in the presence of insulin) | Not Assessed | [4] |
| Rutin | L6 Myotubes | 100 µM | Chronic | Increased (~2 to 3-fold GLUT4 translocation) | Not Assessed | Not Assessed | [5] |
F015 is a diastereomeric mixture of calophyllic acid and this compound.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biochemical processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Signaling Pathway of this compound in Muscle Cells.
Caption: Experimental Workflow for Cross-Validation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
L6 Myotube Culture and Differentiation
-
Cell Culture: L6 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce differentiation into myotubes, confluent myoblasts are switched to DMEM containing 2% horse serum. The medium is changed every 48 hours for 5-7 days until multinucleated myotubes are formed.
2-Deoxyglucose Uptake Assay
-
Serum Starvation: Differentiated L6 myotubes are serum-starved for 4 hours in DMEM.
-
Incubation: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer and then incubated with the test compound (this compound or alternatives) at the desired concentration for a specified time (e.g., 30 minutes).
-
Glucose Uptake: 2-[³H]-deoxyglucose is added to a final concentration of 0.5 µCi/mL and incubated for 10 minutes.
-
Lysis and Scintillation Counting: The reaction is stopped by washing with ice-cold KRH buffer. Cells are then lysed with 0.1 M NaOH, and the radioactivity is measured using a liquid scintillation counter.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment with the test compounds, L6 myotubes are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.
Conclusion
The available evidence strongly suggests that this compound, as part of a diastereomeric mixture, enhances glucose uptake in skeletal muscle cells through the PI3K/Akt and ERK1/2 signaling pathways. This mechanism is shared by other natural compounds like Berberine and Ursolic acid, although the specific activation levels and downstream effects may vary. The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating novel therapeutic agents for metabolic disorders. Further quantitative studies on pure this compound are warranted to fully elucidate its potency and specific contribution to the observed bioactivity.
References
- 1. Diastereomeric mixture of calophyllic acid and this compound stimulates glucose uptake in skeletal muscle cells: involvement of PI-3-kinase- and ERK1/2-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isocalophyllic Acid in the Landscape of Bioactive Xanthones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological potency of isocalophyllic acid and other prominent xanthone (B1684191) derivatives. While direct comparative data for this compound is limited in the current scientific literature, this document synthesizes available experimental data for other well-researched xanthones to provide a valuable reference for researchers in drug discovery and development. The focus is on anticancer and anti-inflammatory activities, two of the most explored therapeutic areas for this class of compounds.
Comparative Potency of Xanthone Derivatives
Xanthones, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological activities. Among these, α-mangostin and γ-mangostin, primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), are the most extensively studied. This compound, sourced from Calophyllum inophyllum, is a less-studied derivative with demonstrated effects on cellular glucose uptake.
Anticancer Activity
The cytotoxic effects of various xanthone derivatives against a range of cancer cell lines have been documented. The half-maximal inhibitory concentration (IC50) is a key metric for potency. The following tables summarize the IC50 values for α-mangostin and γ-mangostin against several human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of α-Mangostin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 9.69 | [1] |
| MDA-MB-231 | Breast Cancer | 11.37 | [1] |
| SKBR-3 | Breast Cancer | 7.46 | [1] |
| T47D | Breast Cancer | 7.5 ± 0.5 | [2] |
| A549 | Lung Cancer | ~10 | [3] |
Table 2: Cytotoxicity (IC50 in µM) of γ-Mangostin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 68 | [3] |
| HCT116 | Colon Cancer | 10-15 | [3] |
| SW480 | Colon Cancer | 10-15 | [3] |
| U87 MG | Glioblastoma | 74 | [3] |
| GBM 8401 | Glioblastoma | 64 | [3] |
| SK-BR-3 | Breast Cancer | 4.97 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | 11.7 (48h), 4.2 (72h) | [3] |
| PANC-1 | Pancreatic Cancer | 25 (48h), 10.2 (72h) | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of xanthones is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
This compound: Quantitative data (IC50 values) for the anti-inflammatory activity of this compound, specifically regarding nitric oxide inhibition, is not available in the reviewed literature.
Other Xanthone Derivatives: While specific IC50 values for NO inhibition by α-mangostin and γ-mangostin are not consistently reported in a comparative context, their anti-inflammatory mechanism is known to involve the downregulation of pro-inflammatory signaling pathways such as NF-κB and MAPK[3].
Signaling Pathways and Mechanisms of Action
The biological activities of xanthone derivatives are attributed to their modulation of various intracellular signaling pathways.
PI3K/Akt and ERK1/2 Signaling Pathways
A diastereomeric mixture of calophyllic acid and this compound has been shown to stimulate glucose uptake in skeletal muscle cells. This action is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK1/2) pathways.
NF-κB Signaling Pathway
α-Mangostin is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. By inhibiting this pathway, α-mangostin suppresses the expression of pro-inflammatory cytokines and promotes apoptosis in cancer cells.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic potential of compounds on cancer cell lines.
1. Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the xanthone derivative in dimethyl sulfoxide (B87167) (DMSO).
-
Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in complete DMEM medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the xanthone derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production. Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control.
3. Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
After incubation, collect 50 µL of the supernatant from each well.
4. Griess Reaction and Absorbance Measurement:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of nitric oxide inhibition for each compound concentration relative to the LPS-stimulated control.
-
The IC50 value is calculated from the dose-response curve.
Conclusion
While this compound has demonstrated interesting biological activity related to glucose metabolism, a direct comparison of its anticancer and anti-inflammatory potency with other xanthones is hampered by a lack of available quantitative data. In contrast, xanthones like α-mangostin and γ-mangostin have been extensively studied, with a wealth of data supporting their potent anticancer and anti-inflammatory effects through the modulation of key signaling pathways. Further research is warranted to elucidate the full therapeutic potential of this compound and to enable direct comparisons with other promising xanthone derivatives. This guide serves as a foundational resource for researchers to design and interpret future studies in this exciting field of natural product drug discovery.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Calophyllum inophyllum and Calophyllum soulattri source of anti-proliferative xanthones and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cytotoxic prenylated xanthones from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanism of Isocalophyllic Acid: A Comparative Guide to its Role in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the precise molecular target of a bioactive compound is paramount. Isocalophyllic acid, a natural product of significant interest, has been shown to modulate key cellular signaling pathways involved in metabolic regulation. This guide provides a comprehensive comparison of this compound's effects with other well-characterized modulators of these pathways, supported by experimental data and detailed protocols to facilitate further investigation.
While a single, direct molecular target for this compound remains to be definitively identified, research has illuminated its significant impact on the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)1/2 signaling cascades. Studies utilizing a diastereomeric mixture of Calophyllic acid and this compound, designated as F015, have demonstrated its ability to stimulate glucose uptake in skeletal muscle cells, a crucial process in maintaining glucose homeostasis. This effect is mediated through the activation of both the PI3K/Akt and ERK1/2 pathways.
Comparative Analysis of Pathway Modulation
To contextualize the activity of this compound, its effects on glucose uptake are compared with known modulators of the PI3K/Akt and ERK1/2 pathways. The following table summarizes the quantitative data on the effects of F015 and other relevant compounds on glucose uptake in L6 myotubes, a common cell line model for skeletal muscle.
| Compound | Target Pathway(s) | Concentration for Maximal Effect | Effect on Glucose Uptake (Fold Increase over Basal) | EC50/IC50 |
| F015 (Calophyllic/Isocalophyllic acid) | PI3K/Akt and ERK1/2 | Not explicitly stated | Dose-dependently stimulates glucose uptake | Not explicitly stated |
| Insulin | PI3K/Akt | 100 nM | ~2-fold | ~1-3.5 nM[1] |
| Metformin (B114582) | Primarily AMPK; some evidence of PI3K/Akt involvement | 2 mM | ~2-fold[2] | ~800 µM (for 24h treatment)[3] |
| Wortmannin | PI3K (Inhibitor) | 1 µM | Inhibits insulin-stimulated glucose uptake | ~10 nM[4] |
| U0126 | MEK/ERK (Inhibitor) | 10 µM | Can inhibit insulin-stimulated glucose uptake | Not explicitly stated |
Signaling Pathways and Experimental Workflows
The intricate interplay of these signaling pathways is crucial for cellular function. The following diagrams, generated using the DOT language, illustrate the PI3K/Akt and ERK1/2 signaling cascades and a typical experimental workflow for assessing the impact of compounds like this compound on glucose uptake.
Caption: The PI3K/Akt signaling pathway leading to glucose uptake.
Caption: The ERK1/2 signaling pathway and its role in metabolism.
Caption: Experimental workflow for assessing compound effects on glucose uptake.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Glucose Uptake Assay in L6 Myotubes
This protocol describes a common method for measuring glucose uptake in L6 muscle cells using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
L6 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
DMEM with 2% horse serum (for differentiation)
-
Glucose-free DMEM
-
2-NBDG stock solution
-
Test compounds (e.g., F015, insulin, metformin)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.
-
Once confluent, switch to DMEM with 2% horse serum to induce differentiation into myotubes. Allow 5-7 days for differentiation.
-
-
Serum Starvation:
-
Before the assay, starve the differentiated myotubes in serum-free DMEM for 2-4 hours.
-
-
Treatment:
-
Wash the cells with PBS.
-
Incubate the cells with glucose-free DMEM containing the desired concentrations of the test compound for the specified time (e.g., 30 minutes to 24 hours). Include appropriate controls (vehicle, insulin, metformin).
-
-
2-NBDG Incubation:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Lysis:
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells with an appropriate lysis buffer.
-
-
Quantification:
-
Transfer the cell lysates to a black 96-well plate.
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each sample.
-
Express the results as a fold change over the vehicle-treated control.
-
Western Blot Analysis of Akt and ERK Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation status of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) as markers of pathway activation.
Materials:
-
Treated L6 myotubes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the L6 myotubes with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
By providing a comparative framework and detailed experimental guidance, this document aims to empower researchers to further investigate the molecular mechanisms of this compound and its potential as a modulator of critical cellular signaling pathways.
References
- 1. Glucose Uptake and Insulin Response in Tissue-engineered Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of metformin action involves glucose transporter translocation from an intracellular pool to the plasma membrane in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of hexose transport by metformin in L6 muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wortmannin inhibits both insulin- and contraction-stimulated glucose uptake and transport in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Isocalophyllic Acid Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of a diastereomeric mixture of Calophyllic acid and Isocalophyllic acid with established insulin-sensitizing agents. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate independent verification.
Comparative Analysis of Bioactivity
The diastereomeric mixture of Calophyllic acid and this compound has been shown to stimulate glucose uptake in skeletal muscle cells, a key mechanism for improving glycemic control.[1] This effect is compared with that of standard insulin-sensitizing drugs: Metformin, Rosiglitazone, and Pioglitazone.
Quantitative Data Summary
The following table summarizes the quantitative data on the stimulation of glucose uptake by the this compound mixture and comparator compounds in L6 myotube skeletal muscle cells. Due to variations in experimental conditions across different studies, a direct comparison of EC50 values is not always possible. Therefore, the data is presented to reflect the reported percentage increase in glucose uptake at specified concentrations.
| Compound | Cell Line | Concentration | Incubation Time | Glucose Uptake Assay | Reported Effect |
| This compound Mixture (F015) | L6 Myotubes | 10 µg/mL | 30 min | 2-deoxy-D-[3H]glucose uptake | Dose-dependently stimulated glucose uptake[1] |
| Metformin | L6 Myotubes | 2 mM | 16 h | 2-deoxyglucose uptake | > 2-fold increase |
| Metformin | L6-GLUT4myc Myotubes | Not specified | Not specified | Not specified | 148% enhancement[2] |
| Rosiglitazone | L6 Myotubes | 20 µM | 16 h | 2-deoxy-D-glucose uptake | Significant stimulation |
| Pioglitazone | L6 Myotubes | 10 µM | Not specified | Not specified | Direct insulin-sensitizing effects[3] |
Mechanism of Action Comparison
| Compound | Primary Mechanism of Action | Key Signaling Pathways Involved |
| This compound Mixture | Stimulates GLUT4 translocation to the plasma membrane.[1] | PI3K/Akt and ERK1/2[1] |
| Metformin | Primarily decreases hepatic glucose production. Also increases insulin (B600854) sensitivity in peripheral tissues. | Activates AMP-activated protein kinase (AMPK).[4] |
| Rosiglitazone | Potent agonist for peroxisome proliferator-activated receptor-gamma (PPARγ).[5] | PPARγ activation, leading to increased insulin sensitivity. |
| Pioglitazone | Agonist for peroxisome proliferator-activated receptor-gamma (PPARγ).[3] | PPARγ activation, leading to increased insulin sensitivity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for independent verification and replication of the findings.
Cell Culture and Differentiation of L6 Myotubes
-
Cell Line: Rat skeletal muscle cell line L6.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: When myoblasts reach 80-90% confluency, the growth medium is replaced with DMEM containing 2% horse serum to induce differentiation into myotubes. Myotubes are typically used for experiments after 5-7 days of differentiation.
Glucose Uptake Assay (2-deoxy-D-[3H]glucose)
This protocol is based on the methodology used to assess the bioactivity of the this compound mixture.[1]
-
Serum Starvation: Differentiated L6 myotubes are serum-starved in DMEM for 3-4 hours prior to the assay.
-
Compound Incubation: Cells are pre-incubated with the test compound (this compound mixture or comparators) or vehicle control at the desired concentrations for the specified time (e.g., 30 minutes). Insulin (100 nM) is typically used as a positive control.
-
Glucose Uptake: 2-deoxy-D-[3H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (100 µM) are added to the cells for the final 5-10 minutes of incubation.
-
Washing: The uptake is terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Cells are lysed with 0.1 N NaOH.
-
Quantification: The radioactivity in the cell lysates is measured using a liquid scintillation counter. Protein concentration is determined using a BCA protein assay kit to normalize the data.
Western Blot Analysis for Phosphorylated Akt and ERK1/2
This protocol is essential for verifying the involvement of the PI3K/Akt and ERK1/2 signaling pathways.[1]
-
Cell Treatment and Lysis: L6 myotubes are treated with the test compounds as described for the glucose uptake assay. After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of this compound mixture in stimulating glucose uptake.
Caption: Experimental workflow for the 2-deoxy-D-[3H]glucose uptake assay.
Caption: Workflow for Western blot analysis of key signaling proteins.
References
- 1. Diastereomeric mixture of calophyllic acid and this compound stimulates glucose uptake in skeletal muscle cells: involvement of PI-3-kinase- and ERK1/2-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pioglitazone has direct effects on insulin sensitivity and intracellular lipid content in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin attenuates palmitic acid-induced insulin resistance in L6 cells through the AMP-activated protein kinase/sterol regulatory element-binding protein-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone, a PPARγ agonist, ameliorates palmitate-induced insulin resistance and apoptosis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Isocalophyllic Acid Treatment: A Guide for Researchers
Disclaimer: As of December 2025, dedicated comparative transcriptomic studies on cells treated exclusively with Isocalophyllic acid are not available in the public domain. This guide, therefore, synthesizes available data on a closely related diastereomeric mixture of calophyllic acid and this compound and provides a representative framework for conducting future transcriptomic analyses. The experimental data presented is illustrative and based on typical outcomes of such studies.
Introduction
This compound, a natural compound, has garnered interest for its potential therapeutic properties. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a powerful lens to elucidate the genome-wide effects of a compound. This guide provides an overview of the known cellular effects of a mixture containing this compound, outlines a robust experimental protocol for comparative transcriptomic analysis, and visualizes the key signaling pathways implicated in its activity.
Known Cellular Effects and Implicated Signaling Pathways
Research has investigated a diastereomeric mixture of calophyllic acid and this compound, demonstrating its impact on glucose metabolism in skeletal muscle cells. The primary mechanism identified involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.
Data Summary: Illustrative Differentially Expressed Genes (DEGs)
The following table represents a hypothetical dataset of differentially expressed genes (DEGs) in cells treated with a calophyllic acid/isocalophyllic acid mixture compared to a vehicle control. This data is for illustrative purposes to demonstrate how such findings would be presented.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Pathway |
| Upregulated Genes | ||||
| AKT1 | AKT serine/threonine kinase 1 | 2.5 | <0.01 | PI3K/Akt |
| MAPK3 | Mitogen-activated protein kinase 3 (ERK1) | 2.1 | <0.01 | ERK1/2 |
| SLC2A4 | Solute carrier family 2 member 4 (GLUT4) | 3.0 | <0.001 | Glucose Transport |
| PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | 1.8 | <0.05 | PI3K/Akt |
| MAPK1 | Mitogen-activated protein kinase 1 (ERK2) | 1.9 | <0.01 | ERK1/2 |
| Downregulated Genes | ||||
| FOXO1 | Forkhead box protein O1 | -1.5 | <0.05 | PI3K/Akt |
| GSK3B | Glycogen synthase kinase 3 beta | -1.2 | <0.05 | PI3K/Akt |
| DUSP6 | Dual specificity phosphatase 6 | -1.7 | <0.01 | ERK1/2 |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways known to be modulated by the calophyllic acid/isocalophyllic acid mixture.
Experimental Protocols
The following sections detail a representative workflow for a comparative transcriptomic study of cells treated with this compound.
Experimental Workflow
Detailed Methodologies
4.2.1. Cell Culture and Treatment
-
Cell Line: L6 rat skeletal myoblasts are a suitable model based on previous research.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce differentiation into myotubes, confluent myoblasts are switched to DMEM containing 2% horse serum for 4-6 days.
-
Treatment: Differentiated myotubes are serum-starved for 3 hours prior to treatment. Cells are then treated with either this compound (at various concentrations, e.g., 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours). A minimum of three biological replicates should be prepared for each condition.
4.2.2. RNA Extraction and Quality Control
-
Extraction: Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: The integrity and quantity of the extracted RNA are assessed. RNA Integrity Number (RIN) is determined using an Agilent Bioanalyzer. Samples with a RIN value > 8 are typically considered suitable for RNA sequencing. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop).
4.2.3. RNA Library Preparation and Sequencing
-
Library Preparation: An mRNA-focused library preparation is recommended to analyze the coding transcriptome. Poly(A) selection is used to enrich for mRNA from the total RNA. The enriched mRNA is then fragmented, and reverse transcribed into cDNA. Adapters are ligated to the cDNA fragments, followed by PCR amplification to create the final sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate a sufficient number of reads per sample (typically 20-30 million paired-end reads for differential gene expression analysis).[1][2]
4.2.4. Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to the appropriate reference genome (e.g., Rattus norvegicus) using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the this compound-treated and control groups. Software packages such as DESeq2 or edgeR are commonly used for this purpose.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
Conclusion
While direct transcriptomic data for this compound is currently lacking, the known activation of the PI3K/Akt and ERK1/2 pathways by a related mixture provides a strong foundation for future investigations. The experimental framework detailed in this guide offers a comprehensive approach to elucidating the genome-wide effects of this compound. Such studies will be invaluable for a deeper understanding of its molecular mechanisms and for advancing its potential as a therapeutic agent.
References
A Comparative Guide to Isocalophyllic Acid Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Isocalophyllic acid, a complex coumarin (B35378) found predominantly in the Calophyllum genus, has garnered significant interest for its potential therapeutic properties. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides a side-by-side comparison of various extraction techniques, supported by available experimental data and detailed protocols.
Quantitative Data Summary
While specific comparative studies on this compound extraction are limited, the following table summarizes typical performance indicators for the extraction of coumarins and other bioactive compounds from Calophyllum species, which can be extrapolated to this compound.
| Extraction Method | Typical Solvent(s) | Temperature (°C) | Time | Yield of Bioactive Fraction | Purity | Key Advantages | Key Disadvantages |
| Maceration | Methanol, Ethanol (B145695), Acetone, n-Hexane | Room Temperature - 50°C | 4 - 72 hours | Low to Moderate | Low | Simple, low cost | Time-consuming, large solvent volume, lower efficiency |
| Soxhlet Extraction | n-Hexane, Ethanol | Boiling point of solvent | 6 - 16 hours | Moderate to High | Moderate | Continuous extraction, efficient for certain matrices | Time-consuming, potential thermal degradation of compounds, large solvent volume |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 40 - 60°C | 20 - 30 minutes | High | Moderate to High | Reduced extraction time and solvent, improved yield | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol-water mixtures | 50 - 100°C | 5 - 15 minutes | High | Moderate to High | Very short extraction time, reduced solvent use, high efficiency | Requires microwave-transparent solvents, potential for localized overheating, equipment cost |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol) | 40 - 60°C | 30 - 90 minutes | Moderate to High | High | "Green" solvent, high selectivity, solvent-free extract | High initial equipment cost, may require co-solvents for polar compounds |
| Accelerated Solvent Extraction (ASE) | Ethyl Acetate (B1210297) | 40°C | ~20 minutes | High | High | Fast, low solvent consumption, high efficiency and automation | High initial equipment cost |
Experimental Protocols
Below are detailed methodologies for key extraction techniques.
Maceration Protocol
Maceration is a simple and widely used conventional extraction method.
-
Sample Preparation: The plant material (e.g., leaves, seeds) is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is submerged in a selected solvent (e.g., methanol, ethanol, or acetone) in a sealed container. The ratio of plant material to solvent is typically in the range of 1:10 to 1:30 (w/v).
-
Conditions: The mixture is left to stand for a period ranging from several hours to days, often with periodic agitation to enhance extraction. The temperature is usually maintained at room temperature, although gentle heating (e.g., 40-50°C) can be applied.
-
Filtration and Concentration: The mixture is filtered to separate the solid residue from the liquid extract. The solvent is then evaporated from the filtrate, often under reduced pressure using a rotary evaporator, to yield the crude extract.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous solid-liquid extraction method.
-
Sample Preparation: The dried and powdered plant material is placed in a thimble made of a porous material (e.g., cellulose).
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then fitted onto a flask containing the extraction solvent (e.g., n-hexane) and below a condenser.
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material. Once the level of the solvent in the thimble reaches the top of a siphon tube, the solvent and extracted compounds are siphoned back into the flask. This cycle is repeated multiple times, allowing for a thorough extraction. The process typically runs for several hours (e.g., 6-16 hours)[1].
-
Concentration: After extraction, the solvent is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to accelerate the extraction process.
-
Sample Preparation: The dried and powdered plant material is mixed with the extraction solvent (e.g., ethanol) in a flask.
-
Ultrasonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The ultrasonic waves (typically 20-40 kHz) create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing the release of intracellular compounds.
-
Conditions: The extraction is typically carried out at a controlled temperature (e.g., 40-60°C) for a relatively short duration (e.g., 20-30 minutes). Key parameters to optimize include ultrasonic power, frequency, temperature, and extraction time.
-
Filtration and Concentration: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent evaporation.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.
-
Sample Preparation: The powdered plant material is placed in a microwave-safe extraction vessel with a suitable solvent (often a polar solvent or a mixture with a polar component, like an ethanol-water mixture).
-
Microwave Irradiation: The vessel is sealed and placed in a microwave extraction system. Microwave energy is applied, causing the solvent molecules to heat rapidly and uniformly. This internal heating creates pressure within the plant cells, leading to their rupture and the release of bioactive compounds into the solvent.
-
Conditions: The extraction is performed at a controlled temperature (e.g., 50-100°C) and for a very short time (e.g., 5-15 minutes). The microwave power is a critical parameter to control.
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is separated from the solid residue and concentrated.
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.
-
Sample Preparation: The dried and ground plant material is packed into an extraction vessel.
-
Extraction: Supercritical CO₂ (CO₂ heated and pressurized above its critical point of 31.1°C and 73.8 bar) is passed through the extraction vessel. Due to its gas-like viscosity and liquid-like density, supercritical CO₂ can efficiently penetrate the plant matrix and dissolve the target compounds. For more polar compounds like coumarins, a co-solvent such as ethanol is often added to the supercritical CO₂ to increase its solvating power.
-
Conditions: The extraction is performed at a specific temperature (e.g., 40-60°C) and pressure (e.g., 100-400 bar).
-
Separation: After extraction, the pressure is reduced, causing the CO₂ to return to its gaseous state and leaving behind the solvent-free extract. The CO₂ can be recycled for further extractions.
Accelerated Solvent Extraction (ASE) Protocol
ASE is an automated technique that uses elevated temperatures and pressures to increase extraction efficiency.
-
Sample Preparation: The ground plant material is packed into a stainless-steel extraction cell.
-
Extraction: The cell is filled with the extraction solvent (e.g., ethyl acetate) and heated to a set temperature (e.g., 40°C). The system is pressurized to keep the solvent in its liquid state above its boiling point.
-
Process: The heated and pressurized solvent rapidly extracts the target compounds. The process is automated and typically involves static and dynamic extraction steps.
-
Collection and Concentration: The extract is collected in a vial, and the solvent is subsequently evaporated. A study on the isolation of this compound from Calophyllum tacamahaca leaves utilized ASE with ethyl acetate at 40°C[2].
Visualizations
General Experimental Workflow for this compound Extraction
Comparison of Key Performance Indicators for Extraction Methods
References
Safety Operating Guide
Proper Disposal of Isocalophyllic Acid: A Guide for Laboratory Professionals
For Immediate Reference: In the absence of specific regulatory guidance, isocalophyllic acid should be treated as a potentially hazardous chemical. Disposal should be managed through a licensed hazardous waste disposal company. Do not discharge to drains or the environment.
This document provides essential safety and logistical information for the proper disposal of this compound, a complex natural product. The procedural guidance herein is designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C25H24O6 | PubChem[1] |
| Molecular Weight | 420.45 g/mol | ChemBK[2], MySkinRecipes[3], BOC Sciences[] |
| Melting Point | 182-183 °C | ChemBK[2], MySkinRecipes[3] |
| Boiling Point | 633.7 ± 55.0 °C (Predicted) | ChemBK[2], MySkinRecipes[3] |
| Density | 1.259 ± 0.06 g/cm3 (Predicted) | ChemBK[2], MySkinRecipes[3] |
| Appearance | Powder | BOC Sciences[] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | BioCrick[5] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols specifically detailing the disposal of this compound. The procedures outlined below are based on general best practices for the disposal of complex organic acids in a laboratory setting.
Personal Protective Equipment (PPE)
Prior to handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust is generated.
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to absorb flammable solvent solutions.
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Waste Disposal Protocol
-
Waste Identification: All waste containing this compound (pure substance, contaminated materials, solutions) must be classified as hazardous chemical waste.
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for this compound waste.
-
The container must be compatible with the chemical and any solvents used.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Store away from incompatible materials, such as strong oxidizing agents and bases.
-
-
Disposal:
-
Arrange for pickup and disposal through a licensed environmental waste management company.
-
Do not attempt to neutralize or dispose of this compound down the drain. The environmental and toxicological effects are unknown.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling Isocalophyllic acid
Essential Safety and Handling Guide for Isocalophyllic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. This guidance is based on the safety protocols for structurally similar carboxylic acids and general laboratory best practices. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Material/Standard & Rationale |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch).[1] | Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[1][2] A face shield offers additional protection against splashes. |
| Hands | Chemical-resistant gloves.[1][3] | Nitrile or butyl rubber gloves are recommended for handling acids.[1][2] Gloves must be inspected for any signs of degradation or perforation before use.[1][3] Contaminated gloves should be disposed of immediately, followed by thorough hand washing.[3] |
| Body | Laboratory coat.[1][3] | A fully fastened lab coat provides a barrier against accidental spills.[3] For larger quantities, an impervious apron should be worn.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][3] | To minimize the inhalation of potential vapors or aerosols, all handling should occur within a certified chemical fume hood.[3] An N95 mask may be suitable for low-fume environments, while a full-face respirator with acid gas cartridges is recommended for higher exposures or large spills.[1][2] |
| Feet | Closed-toe shoes.[3] | Protects feet from spills and falling objects.[3] |
Experimental Protocols: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Safe Handling Practices:
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly sealed when not in use.[3]
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.[3]
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4][5][6]
-
Avoid storing in metal cabinets which can corrode.[7]
Spill Response Plan
Small Spills:
-
For small spills (no larger than 20mL), absorb with an inert material such as sand or vermiculite.[8]
-
Clean the spill area with soap and water.[1]
Large Spills:
-
Evacuate the area immediately.[1]
-
Do not attempt to clean up large spills without proper training and equipment.[1]
-
Contact your institution's environmental health and safety department or emergency services.[1]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[1]
-
Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[3]
Neutralization and Disposal:
-
For acidic waste, neutralization is a key step to make it safer for handling and disposal.[9][10] This should be done by slowly adding a suitable base, such as sodium bicarbonate, until a neutral pH (around 7) is achieved.[9][11]
-
Transfer the neutralized waste to a corrosion-resistant, leak-proof container that is properly labeled.[9][11]
-
Store the containers in a cool, dry, well-ventilated area away from incompatible substances.[11]
-
Dispose of the hazardous waste through a licensed contractor or your institution's designated hazardous waste disposal program.[11]
Visual Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. leelinework.com [leelinework.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ineos.com [ineos.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 10. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 11. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
